Lucidin primeveroside (this compound 3-O-β-primeveroside) is an anthraquinone glycoside. Its core structure consists of a this compound aglycone (1-hydroxy-2-(hydroxymethyl)-9,10-anthracenedione) linked to a primeverose sugar moiety (a disaccharide of glucose and xylose) [1] [2].
Basic Chemical Identifiers
| Property | Description |
|---|---|
| CAS Registry Number | 29706-59-0 [1] [2] |
| Molecular Formula | C₂₆H₂₈O₁₄ [1] [2] |
| Molecular Weight | 564.49 g/mol [1] [2] |
| IUPAC Name | 4-Hydroxy-3-(hydroxymethyl)-9,10-dioxo-9,10-dihydro-2-anthracenyl 6-O-β-D-xylopyranosyl-β-D-glucopyranoside [1] |
This compound is primarily isolated from plants of the Rubia genus, such as Rubia tinctorum (European madder) and Rubia cordifolia (Indian madder) [3] [4] [5]. It is one of the major anthraquinone derivatives present in the roots, often in a glycosylated form [6] [7].
The extraction and identification of this compound primeveroside typically involve chromatographic techniques.
HPLC Analysis [3] [6] this compound primeveroside can be identified and quantified using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with photodiode array (DAD) and mass spectrometric (MS) detection.
Isolation Protocol [3] A general workflow for isolation from R. tinctorum roots is as follows:
The following diagram outlines the core experimental workflow for the isolation and analysis of this compound Primeveroside.
Experimental workflow for this compound Primeveroside isolation, highlighting potential artifact formation.
A critical area of research for this compound primeveroside revolves around its metabolic conversion into genotoxic compounds.
Metabolic Pathway and DNA Adduct Formation [2] [8]
In Vivo Evidence [2]
The metabolic activation pathway of this compound Primeveroside and its subsequent DNA damage mechanism is summarized below.
Metabolic activation pathway of this compound Primeveroside leading to DNA adduct formation.
For drug development professionals, the data presents a clear paradox. While anthraquinones, in general, are investigated for promising pharmacological activities like anticancer and anti-inflammatory effects [4] [7], the specific genotoxic profile of this compound primeveroside necessitates extreme caution.
Extensive research has established that lucidin (1,3-dihydroxy-2-hydroxymethyl-9,10-anthraquinone) is genotoxic and has carcinogenic potential in rodents. The table below summarizes the key evidence from various experimental models.
| Assay/Model | Results and Findings | Key Metabolites/Related Compounds |
|---|---|---|
| Salmonella typhimurium (multiple strains) | Mutagenic without metabolic activation; potency increased with rat liver S9 mix [1] [2]. | Lucidinethylether (formed in ethanolic extracts) also mutagenic, requiring metabolic activation [2]. |
| Mammalian Cells (V79) | Mutagenic at the HGPRT locus; induced DNA single-strand breaks and DNA-protein cross-links [1] [2]. | |
| Primary Rat Hepatocytes | Induced unscheduled DNA synthesis (UDS), indicating DNA damage and repair [1] [2]. | Rubiadin (a metabolite) showed stronger mutagenic effects than this compound in some assays [1]. |
| Mouse Fibroblasts (C3H/M2) | Caused cell transformation [1]. | |
| In Vivo (Mice) | DNA adducts formed in the kidney and duodenum [1]. | This compound primeveroside (LuP, a glycoside) is metabolized into this compound and rubiadin [1]. |
The genotoxicity of this compound is linked to its metabolism. When plant glycosides like This compound primeveroside (LuP) are consumed, they can be hydrolyzed in the body to release the aglycone, this compound [1]. Furthermore, the method of extraction impacts the compounds present; for instance, using boiling ethanol can convert this compound into lucidinethylether, which also demonstrates genotoxic properties [2].
Despite its toxicity, recent computational studies reveal this compound's significant potential as a multi-targeted agent against cancers by interacting with critical signaling proteins.
| Cancer Type | Molecular Targets (PDB ID) | Proposed Mechanism & Findings |
|---|---|---|
| Breast Cancer | Estrogen receptor alpha (1A52), HER2 (1N8Z), CDK2 (3PXY), PI3K alpha (1E7U) [3]. | In silico studies showed superior binding affinity and complex stability compared to FDA-approved drug Lapatinib, suggesting a broader therapeutic approach to overcome resistance [3]. |
| HPV-Positive Cancers | HPV16 E6 oncoprotein [4]. | Molecular docking and dynamics simulations suggest this compound inhibits the E6/E6AP/p53 complex, leading to restored p53 levels and selective apoptosis in HPV-positive cancer cells [4]. |
The following diagram illustrates the proposed multi-targeted mechanism of action for this compound in breast cancer, based on computational studies.
This compound's proposed multi-targeted inhibition of key breast cancer signaling proteins, potentially overcoming drug resistance [3].
Given the toxicity concerns, reliable detection and quantification of this compound in plant materials and preparations are crucial for safety assessment. A 2025 study developed a Hypoxic Deep Eutectic Solvent-based Dispersive Liquid-Liquid Microextraction (HyDES-DLLME) method for simultaneous enrichment of this compound, alizarin, and rubiadin from Rubiae Radix et Rhizoma [5].
The dual nature of this compound necessitates a highly cautious and rigorous research pathway.
Lucidin is not typically stored in its free form in the intact plant. Instead, it is formed through a specific enzymatic process when the plant tissue is damaged. The following diagram illustrates this conversion pathway and the factors influencing it.
This compound formation pathway from its glycoside precursor, induced by physical damage or chemical elicitors.
Accurate identification and quantification of this compound and its precursors are crucial for research. The table below summarizes two key analytical techniques.
| Method | Key Steps & Considerations | Application & Relevance |
|---|
| Quantitative ¹H NMR (qNMR) [1] | - Sample Prep: Extract dried root powder with deuterated DMSO. Use solvent residual peak as internal standard.
> Important Note on Extraction Stability: Under acidic conditions (e.g., HCl:MeOH:H₂O), free this compound is unstable and rapidly degrades into xanthopurpurin via a retro-aldol reaction [4]. This is a critical consideration when analyzing historical textiles or plant extracts, as it can lead to the misidentification of the original dye source.
For researchers in drug development, understanding the following implications is essential:
Lucidin is a hydroxylated anthraquinone found primarily in plants of the Rubiaceae family, such as Rubia tinctorum (common madder) and Rubia cordifolia [1] [2]. It often exists in its glycosylated form, This compound-3-primeveroside, where a sugar moiety is attached to the anthraquinone core [3].
The table below summarizes its core chemical and pharmacological characteristics:
| Property | Description |
|---|---|
| IUPAC Name | 1,3-Dihydroxy-2-(hydroxymethyl)-9,10-anthraquinone (inferred from structure) |
| Molecular Formula | C~15~H~10~O~5~ (for aglycone) [3] |
| Natural Form | Often found as this compound-3-primeveroside in plant roots/rhizomes [3] |
| Primary Sources | Rubia tinctorum, Rubia cordifolia, Damnacanthus indicus [4] [1] [3] |
| Key Pharmacological Activities | Anticancer (multitargeted), potential neuroprotective (Aβ aggregation inhibition) [5] [1] |
| Major Safety Concerns | Genotoxic and mutagenic potential; conversion from its primeveroside form in vivo [3] |
Accurate identification and quantification of this compound are crucial for quality control and pharmacological research.
The workflow below illustrates the key steps in analyzing this compound from plant material:
Experimental workflow for this compound analysis from plant material to final output.
Recent studies highlight this compound's potential as a therapeutic agent, particularly in oncology.
The therapeutic potential of this compound is tempered by significant safety concerns that must be addressed in drug development.
This compound is a biologically active anthraquinone with compelling multitargeted anticancer properties [1] but carries a genotoxicity risk that requires careful management [3]. Future research should focus on:
This compound is a naturally occurring anthraquinone derivative primarily found in Rubia cordifolia (Indian Madder) and other Rubia species. This 1,3-dihydroxyanthraquinone with a hydroxymethyl group at C-2 represents both significant therapeutic potential and substantial safety concerns that must be carefully balanced in drug development. The compound exists in multiple forms within the plant, including the aglycone (free form) and various glycosylated derivatives such as This compound primeveroside (this compound-3-O-primeveroside), where the anthraquinone is conjugated with a disaccharide moiety [1]. This glycosylation affects both the compound's bioavailability and its biological activity, potentially modulating its therapeutic and toxicological profiles.
The fundamental chemical properties of this compound are well-characterized: it has a molecular formula of C₁₅H₁₀O₅, a molecular weight of 270.24 g/mol, and a CAS registry number of 478-08-0 [2] [3]. The compound typically presents as a light yellow to yellow solid at room temperature, with a melting point reported above 330°C, indicating high thermal stability [2]. Its structure features the basic anthraquinone skeleton with hydroxyl and hydroxymethyl substitutions at specific positions that govern its biological interactions, including intercalation with DNA and binding to various enzymatic targets. The glycosylated form, this compound primeveroside, has a more complex structure with a molecular formula of C₂₆H₂₈O₁₄ and a higher molecular weight of 564.49-564.5 g/mol [1].
Table 1: Basic Chemical and Physical Properties of this compound and Its Derivative
| Property | This compound | This compound Primeveroside |
|---|---|---|
| CAS Number | 478-08-0 [2] | 29706-59-0 [1] |
| Molecular Formula | C₁₅H₁₀O₅ [2] | C₂₆H₂₈O₁₄ [1] |
| Molecular Weight | 270.24 g/mol [2] | 564.49-564.5 g/mol [1] |
| Appearance | Light yellow to yellow solid [2] | Solid/Powder [1] |
| Melting Point | >330°C [2] | Not specified |
| Solubility | Soluble in DMSO [2] | Not specified |
This compound demonstrates promising multitargeted anticancer activity through various mechanisms of action. Computational studies using multitargeted molecular docking have revealed that this compound exhibits significant binding affinity and interaction potential with multiple breast cancer targets, including estrogen receptor alpha (ERα), human epidermal growth factor receptor-2 (HER2), Cyclin-dependent kinase 2 (CDK2), and PI3K alpha [4]. In these simulations, this compound outperformed Lapatinib, an FDA-approved drug, in both stability and binding interactions. Specifically, WaterMap analysis revealed favorable hydration site energetics for this compound, enhancing its binding efficacy to these key protein targets [4]. Molecular dynamics simulations conducted over 100 nanoseconds further confirmed the superior stability of this compound-protein complexes compared to those formed with Lapatinib, suggesting a stronger and more durable therapeutic effect [4].
In cervical cancer models, this compound has demonstrated significant potential as an E6 protein inhibitor in Human Papillomavirus (HPV)-positive cancers [5]. The HPV E6 oncoprotein promotes carcinogenesis by inducing the degradation of p53, a critical tumor suppressor protein. Through molecular docking and dynamics simulations, this compound was found to effectively dock in the E6AP binding pocket of the E6 protein, thereby preventing E6-mediated p53 degradation [5]. This mechanism was experimentally validated in biochemical and cellular assays, where this compound treatment at 23 μM for 48 hours successfully re-established p53 protein levels and induced apoptosis in HPV-positive HeLa and Caski cells while showing selective toxicity toward cancerous cells over non-carcinogenic cell lines [5]. The compound exhibited IC₅₀ values of 23 μM and 45 μM against HeLa and Caski cells, respectively, demonstrating its potency against HPV-associated malignancies [6].
Table 2: Experimental Anticancer Activity of this compound in Various Models
| Cancer Model | Mechanism | Experimental Findings | Citation |
|---|---|---|---|
| Breast Cancer | Multitargeted inhibition of ERα, HER2, CDK2, PI3K | Superior binding affinity and complex stability compared to Lapatinib in computational studies | [4] |
| Cervical Cancer (HPV+) | Inhibition of E6-mediated p53 degradation | IC₅₀ of 23 μM (HeLa) and 45 μM (Caski); increased p53 and Bax expression; caspase 3/7 activation | [6] [5] |
| General Genotoxicity | DNA interaction | Induction of unprogrammed DNA synthesis in rat hepatocytes; DNA single-strand breaks and DNA-protein crosslinks in V79 cells | [6] |
Beyond its direct anticancer properties, this compound and its source plants have demonstrated other potentially valuable biological activities. Extracts from Prismatomeris fragrans, which contain this compound among other anthraquinones, have shown antiplasmodial activity against Plasmodium falciparum (IC₅₀ range 3.1-3.7 μg/mL), antimycobacterial activity against Mycobacterium tuberculosis (MIC range 25-100 μg/mL), and antifungal activity against Candida albicans (IC₅₀ range 11-17 μg/mL) [7]. While these activities cannot be attributed solely to this compound, they suggest broader therapeutic potential for anthraquinone-containing extracts that may include synergistic effects between multiple compounds.
Despite its promising therapeutic potential, this compound presents significant safety concerns that must be addressed before clinical development. The compound has demonstrated mutagenic properties in both bacterial and mammalian cell systems [8] [6]. In the Salmonella microsome assay (Ames test) using strain TA100, this compound and its derivatives showed mutagenic activity even without metabolic activation [8] [6]. Studies have revealed that this compound can induce unprogrammed DNA synthesis in rat hepatocytes and cause single-strand DNA breaks and DNA-protein crosslinking in V79 cells [6]. Furthermore, this compound demonstrated the ability to induce malignant transformation of C3H/M2 mouse fibroblasts, forming transformation foci and exhibiting potential carcinogenicity [6].
The structure-activity relationship studies indicate that the mutagenicity is particularly associated with 1,3-dihydroxyanthraquinones containing a hydroxymethyl or methyl group at C-2 [8]. This structural feature enables the compound to react directly with DNA, potentially forming covalent DNA adducts that initiate mutagenesis and carcinogenesis. Long-term animal studies have confirmed these concerns, with ACI rats treated with 1-10% madder roots in their diet for 780 days showing a dose-dependent increase in benign and malignant tumors in the liver and kidney [2]. DNA adducts were observed in the liver, kidney, and colon of rats treated with 10% madder root for just two weeks, confirming the compound's ability to interact with mammalian DNA in vivo [2].
Table 3: Mutagenicity and Toxicity Profile of this compound
| Toxicity Test | Model System | Results/Finding | Citation |
|---|---|---|---|
| Ames Test | Salmonella typhimurium (TA100) | Mutagenic without metabolic activation | [6] |
| Genotoxicity | Chinese hamster fibroblast V79 cells | Mutagenic at HGPRT locus; DNA single-strand breaks and DNA-protein crosslinks | [6] |
| DNA interaction | Primary rat hepatocytes | Induction of unprogrammed DNA repair synthesis | [6] |
| Carcinogenicity | ACI rats (780-day exposure) | Dose-dependent increase in liver and kidney tumors | [2] |
| Cell transformation | C3H/M2 mouse fibroblasts | Induced malignant transformation and formation of transformation foci | [6] |
Significant efforts have been dedicated to developing extraction and purification methods that minimize or eliminate the mutagenic compounds from madder root extracts while preserving the desirable components. One successful approach involves a biotechnological step where madder roots are stirred in water, allowing endogenous enzymes to reduce the this compound concentration to near-zero levels [8]. This enzymatic process is crucial as it prevents the subsequent formation of other mutagenic compounds like ibericin during extraction, particularly when ethanol is used as a solvent [8]. This method has been successfully scaled to industrial production at 5000 L capacity, demonstrating its commercial viability [8].
Additional purification techniques include flash chromatography for the removal of rubiadin (another mutagenic anthraquinone with a methyl group at C-2) and heat treatment during industrial downstream processing, such as spray drying, which further reduces mutagenicity [8]. Patent literature describes a comprehensive method for preparing purified madder root extract with minimal this compound content using specific adsorption chromatography on polystyrene resins [9]. This process involves contacting the madder extract with a cross-linked polystyrene resin, followed by washing with an aqueous medium and eluting with an organic solvent mixture to separate this compound and rubiadin from the desired colorants [9]. The resulting extracts contain significantly reduced levels of mutagenic compounds while maintaining their coloring or potentially therapeutic properties.
The following diagram illustrates the industrial-scale purification workflow for obtaining non-mutagenic madder root extract:
Industrial purification workflow for non-mutagenic madder root extract
Molecular Docking Studies:
Molecular Dynamics Simulations:
Cell Viability Assays (MTT):
Apoptosis Analysis:
Ames Test (Mutagenicity Assessment):
This compound presents a complex profile of significant therapeutic potential tempered by serious safety concerns. Its multitargeted anticancer activity, particularly against breast cancer and HPV-related cervical cancer, makes it an attractive candidate for drug development. The compound's ability to inhibit multiple key pathways simultaneously – including ERα, HER2, CDK2, and PI3K in breast cancer, and the E6-p53 interaction in cervical cancer – suggests it could overcome the drug resistance often encountered with single-target therapies [4] [5]. However, its confirmed mutagenicity and potential for carcinogenicity present substantial challenges for therapeutic application [8] [6] [2].
Lucidin (1,3-dihydroxy-2-(hydroxymethyl)anthracene-9,10-dione) is a hydroxyanthraquinone naturally found in plants of the Rubia genus, such as Rubia cordifolia and Rubia tinctorum [1] [2]. Its pharmacological effects are promising but are accompanied by a known genotoxic profile.
The following diagram illustrates two primary anticancer mechanisms of action identified in recent studies:
Two primary anticancer mechanisms of this compound: inhibiting HPV E6 to induce apoptosis, and multitargeting key breast cancer proteins.
The table below summarizes key efficacy data from recent experimental studies:
| Pharmacological Effect | Experimental Model | Dosage/Concentration | Key Results & Efficacy | Citation |
|---|---|---|---|---|
| Anti-HPV Cervical Cancer | HeLa cells (HPV-18+) | 23 μM for 48 hours | IC~50~: 23 μM; Inhibited E6, increased p53 and Bax, activated Caspase 3/7, induced apoptosis. | [3] [2] |
| Anti-HPV Cervical Cancer | Caski cells (HPV-16+) | 45 μM for 48 hours | IC~50~: 45 μM; Selective cytotoxicity against HPV-positive cells. | [3] |
| Multitargeted Breast Cancer | In silico molecular docking | N/A | Outperformed FDA-approved Lapatinib in binding affinity and stability against ERα, HER2, CDK2, and PI3Kα. | [4] |
| Pancreatic Cancer | PANC-1 cells | PC~50~: 54.7 μM for 24 hours | Showed preferential cytotoxicity. | [1] |
For researchers looking to replicate or build upon these findings, here are the core methodologies from the key studies:
1. Mechanism in HPV-Positive Cells (In Vitro) [3] [2]
2. Multitargeted Binding Analysis (In Silico) [4]
This compound's significant genotoxicity is a major barrier to its therapeutic development [1] [2].
Future work should focus on:
| Cancer Type | Proposed Mechanism of Action | Key Findings | Research Stage | Citation |
|---|---|---|---|---|
| Breast Cancer | Multitargeted inhibition of key proteins (ERα, HER2, CDK2, PI3Kα) [1] [2]. | Outperformed FDA-approved drug Lapatinib in binding affinity, complex stability, and interaction profiles in computational studies [1] [3] [2]. | In silico (Computer Simulation) | [1] [3] [2] |
| Cervical Cancer (HPV-positive) | Inhibition of viral oncoprotein E6, leading to re-establishment of p53 tumor suppressor function and apoptosis induction [4]. | Selectively decreased viability and induced apoptosis in HPV-positive cells; confirmed via molecular docking and cellular assays [4]. | In silico & In vitro (Cells) | [4] |
| Multiple Myeloma (via Lucidin 3-methyl ether) | Promotion of GSK-3β-independent β-catenin degradation, suppressing the Wnt/β-catenin pathway [5] [6]. | Suppressed proliferation and induced apoptosis in multiple myeloma cell lines; identified as the major active metabolite in R. philippinensis [5] [6]. | In vitro (Cells) | [5] [6] |
While the therapeutic potential is promising, This compound has well-documented genotoxic and mutagenic properties [7]. Studies have shown that this compound can:
This significant safety concern suggests that future drug development efforts may need to focus on designing novel this compound analogs or derivatives that retain its anticancer efficacy while eliminating its DNA-damaging properties.
For researchers aiming to replicate or build upon these findings, here is a summary of the key methodologies used in the recent literature.
The 2025 study used a multi-step computational workflow to evaluate this compound's potential against breast cancer proteins [1] [2]:
This workflow is summarized in the diagram below:
Experimental workflow for computational evaluation of this compound in breast cancer research.
The 2022 study on cervical cancer combined computational and laboratory techniques [4]:
The study on this compound 3-methyl ether for multiple myeloma focused on pathway analysis [5] [6]:
The proposed mechanism for this derivative is shown below:
Proposed mechanism of this compound 3-methyl ether in promoting β-catenin degradation in multiple myeloma.
1. Source and Significance Lucidin primeveroside is an anthraquinone glycoside found in the roots of Rubia tinctorum L. (madder) [1] [2]. It has been used for over 2000 years as a natural dye for textiles [1]. From a pharmacological perspective, it is a precursor to the compound This compound, which has demonstrated genotoxic potential in studies, forming this compound-specific DNA adducts and increasing mutation frequencies in mice [3].
2. Key Physicochemical Properties The table below summarizes the key identifying information for this compound primeveroside.
| Property | Description |
|---|---|
| Chemical Name | This compound primeveroside (this compound 3-O-β-primeveroside) [3] |
| Synonyms | This compound 3-primveroside [4] |
| CAS Registry Number | 29706-59-0 [3] |
| Molecular Formula | C₂₆H₂₈O₁₄ [4] [3] |
| Molecular Weight | 564.49 g/mol [3] |
| Appearance | Solid, light yellow to yellow [3] |
This protocol is adapted from established procedures for extracting this compound primeveroside from the roots of Rubia tinctorum L. [1] [2].
1.1 Materials
1.2 Procedure
1.3 Critical Notes
This protocol outlines the techniques used to confirm the identity and structure of isolated this compound primeveroside.
2.1 Analytical Techniques
Research indicates that this compound primeveroside itself can be metabolically converted in the body to This compound, a genotoxic compound [3].
The following diagram illustrates the complete isolation and analysis workflow for this compound primeveroside.
This document provides a foundational guide for researchers working with this compound primeveroside. The protocols for extraction and characterization are well-established, enabling the production of pure compound for investigative studies. However, the critical safety findings regarding its metabolic conversion to a genotoxic agent necessitate careful handling and inform its potential applications in drug discovery, underscoring the importance of thorough safety profiling in any development pipeline.
1. Analytical Challenge and Compound Instability Lucidin is an anthraquinone pigment found in madder roots (Rubia species) like Rubia tinctorum L. and Rubia cordifolia [1] [2] [3]. A primary challenge in its analysis is instability under acidic conditions commonly used for extraction. When heated in aqueous acid, this compound rapidly degrades into xanthopurpurin via a retro-aldol reaction [4]. Using strong acid mixtures (e.g., 37% HCl:MeOH:water) for textile artifact extraction causes this conversion, leading to underestimation of original this compound content and potential misinterpretation of samples [4].
2. Developed HPLC Methods for this compound and Related Anthraquinones Researchers have developed specific HPLC methods to separate and quantify this compound alongside other anthraquinone glycosides and aglycones.
The table below summarizes key parameters for two representative methods:
| Parameter | Method 1: Conventional HPLC for Madder Anthraquinones [1] | Method 2: Validated UHPLC-UV/PDA for Flavonoids (Adaptable) [5] |
|---|---|---|
| Column | C18 Column | Acquity UPLC BEH C18, 1.7 µm, 100 mm x 2.1 mm |
| Mobile Phase | Water (0.1% FA, 0.063% Ammonium Formate) / Acetonitrile (0.1% FA) | A: Water (0.1% FA, 0.063% Ammonium Formate) B: Acetonitrile (0.1% FA) | | Gradient | Not fully detailed (optimized for glycoside separation) | Complex multi-step gradient (10% B to 12% B over 18 min) | | Flow Rate | Not specified | 0.40 mL/min | | Detection | UV/Vis | PDA (270 nm & 340 nm), also compatible with MS/MS | | Analysis Time | Not specified | 20 minutes | | Key Application | Simultaneous analysis of anthraquinone glycosides and aglycones in madder root | Rapid, validated quantification of isomeric flavonoids in plant extracts |
3. Sample Preparation Considerations Proper sample preparation is critical for accurate this compound analysis.
This protocol is adapted from published research for the analysis of this compound in madder root.
1. Materials and Reagents
2. Sample Preparation 1. Extraction: Weigh ~100 mg of powdered madder root. Add 5 mL of aqueous methanol (e.g., 80% methanol in water). 2. Sonication: Sonicate the mixture for 20-30 minutes at room temperature [5]. 3. Clarification: Centrifuge the extract (e.g., 10,000 rpm for 10 minutes) and filter the supernatant through a 0.45 µm membrane filter into an HPLC vial [6]. * Important: Avoid strong acid in the extraction solvent to prevent this compound degradation [4].
3. Instrumental Configuration and Chromatographic Conditions The following UHPLC conditions are recommended for rapid and efficient separation [5]:
4. System Suitability and Quantification 1. Calibration: Prepare a series of this compound standard solutions in the extraction solvent (e.g., 0.5, 1, 5, 10, 25 µg/mL). Inject each and record peak areas. 2. Calibration Curve: Plot peak area versus concentration. The method is considered linear if the correlation coefficient (R²) is >0.995 [5]. 3. System Suitability Test: Before sample analysis, inject a standard to ensure the system meets pre-defined criteria (e.g., peak asymmetry, theoretical plates).
The following diagram illustrates the logical workflow from sample preparation to data analysis:
Understanding the degradation pathways of this compound is crucial for selecting the correct analytical approach. The diagram below maps its transformation under different conditions, based on research into the extraction of historical textiles [4].
Diagram 2: Degradation pathways of this compound. Note that the reactive quinone methide intermediate can lead to other uncharacterized products [4].
The table below summarizes the fundamental characteristics of lucidin and general analytical principles derived from the search results, which are crucial for designing a detection method.
| Aspect | Details from Literature |
|---|
| Chemical Identity | Name: this compound (also known as NSC 30546) [1]. IUPAC Name: 1,3-Dihydroxy-2-(hydroxymethyl)anthracene-9,10-dione [1]. CAS Registry Number: 478-08-0 [1]. Molecular Formula: C15H10O5 [1]. Molecular Weight: 270.24 g/mol [1]. | | Plant Source & Form | Primarily found in roots of Rubia species (e.g., R. tinctorum, R. cordifolia) [2] [3] [4]. Often present as a glycoside (e.g., This compound primeveroside) [3] [4]. Sample preparation must account for this (e.g., enzymatic or acid hydrolysis) [3]. | | Toxicity & Safety | this compound is genotoxic and mutagenic [4] [1]. Its use for medicinal purposes is associated with a carcinogenic risk [1]. This necessitates careful handling in the laboratory. | | General HPLC-DAD Principles | While not for this compound itself, validated methods for other plant pigments (e.g., anthocyanins) show that acidified solvents (e.g., with 0.05-0.1% TFA or HCl) are used for stable extraction [5] [6]. Detection wavelengths for anthraquinones can be in the range of 430-480 nm [7]. Method validation follows FDA/ICH guidelines for linearity, precision, and accuracy [5] [6] [7]. |
The search results highlight a significant gap for a practical protocol:
Based on the available information, here is a logical workflow and key considerations for developing your own analytical method. The following diagram outlines the main stages:
Key Method Development Considerations:
| Property | Value / Description |
|---|---|
| IUPAC Name | 1,3-Dihydroxy-2-(hydroxymethyl)-9,10-anthraquinone |
| Chemical Formula | C₁₅H₁₀O₅ [1] |
| Molecular Weight | 270.24 g/mol [1] |
| CAS Number | 478-08-0 [1] |
| Appearance | Light yellow to yellow solid [1] |
| Solubility (DMSO) | 6.67 mg/mL (24.68 mM) [1] |
| Natural Source | Roots of Rubia tinctorum L. (Dyer's madder) and Rubia cordifolia (Indian madder) [2] [3] |
| Aspect | Details |
|---|---|
| Mutagenicity | Induces mutations in bacterial and mammalian cells; causes DNA damage and single-strand breaks [1]. |
| Anticancer Potential | Outperformed FDA-approved Lapatinib in computational studies as a multitargeted agent for breast cancer proteins [3]. |
| Stability | Degrades rapidly in acidic conditions to xanthopurpurin via a retro-aldol process [2]. |
| Quantitative NMR | Method validated for identification and quantification in plant extracts without need for reference samples [4]. |
This protocol is adapted from a study that developed a standard-free method for quantifying anthraquinone derivatives in madder root extracts [4].
This protocol is based on research investigating the stability of this compound under conditions used to extract dyes from historical textiles [2].
The following diagram illustrates the degradation pathway of this compound to xanthopurpurin under acidic conditions, as detailed in the protocol above.
A 2025 computational study proposed this compound as a promising candidate for breast cancer therapy [3]. The research workflow and findings are summarized below.
The workflow for this computational study is outlined in the following diagram.
While a crystal structure of this compound is not presented here, the available data paints a picture of a molecule with complex chemistry and significant biological potential. Its instability under acidic conditions is a critical factor for analytical and medicinal chemists to consider. Furthermore, its promising computational performance as a multitargeted anticancer agent indicates that this compound remains a compelling subject for future research, warranting further experimental validation.
The table below summarizes the fundamental chemical information for lucidin, which is crucial for planning extraction and handling procedures.
| Property | Details |
|---|---|
| Chemical Name | This compound [1] [2] |
| CAS Number | 478-08-0 [1] [2] [3] |
| Molecular Formula | C₁₅H₁₀O₅ [2] [3] |
| Molecular Weight | 270.24 g/mol [1] [2] [3] |
| Source | Natural component of Rubia tinctorum L. (madder) and Rubia cordifolia [1] [2]. |
| Appearance | Solid; Light yellow to yellow powder [2] [3]. |
| Stability Note | Solutions are unstable; prepare fresh [1]. |
A primary challenge in extracting this compound is its inherent chemical instability. Research indicates that the choice of solvent and extraction conditions is critical.
The diagram below illustrates the pathways of this compound formation and degradation relevant to the extraction process.
Based on the stability information, you can approach this compound extraction with the following considerations:
The instability of this compound has direct implications for your work and explains its scarcity in analytical samples.
This compound primeveroside (IUPAC name: 4-Hydroxy-3-(hydroxymethyl)-9,10-dioxo-9,10-dihydro-2-anthracenyl 6-O-β-D-xylopyranosyl-β-D-glucopyranoside) is an anthraquinone glycoside naturally present in madder root (Rubia tinctorum L.), a plant historically used as a coloring agent in textiles and as a food additive. [1] [2] This compound has molecular formula C₂₆H₂₈O₁₄, average mass of 564.496 g/mol, and contains nine defined stereocenters, contributing to its structural complexity. [1] While the glycosylated form itself is not considered problematic, the significant research and industrial interest in this compound primeveroside stems from its ready conversion to its aglycone form, This compound, which has demonstrated genotoxic properties and the ability to form specific DNA adducts. [2]
The hydrolysis of this compound primeveroside represents a critical transformation with substantial implications for both safety and efficacy in pharmaceutical and dye industries. Understanding the controlled hydrolysis of this compound is essential for researchers developing madder-based therapeutics, particularly in cancer research where certain anthraquinones from Rubia tinctorum L. have shown promising selective cytotoxic effects against various cancer cell lines. [3] [4] These Application Notes provide detailed protocols and analytical characterization methods to support researchers in controlling this transformation effectively, minimizing genotoxic risk while harnessing the valuable pharmacological properties of madder root constituents.
This compound primeveroside features a complex molecular architecture characterized by an anthraquinone core substituted with hydroxyl and hydroxymethyl groups, coupled to a disaccharide primeverose unit (6-O-β-D-xylopyranosyl-β-D-glucopyranose). [1] This glycosidic linkage is susceptible to both enzymatic and acid-catalyzed hydrolysis. The compound exists as a solid powder at room temperature and demonstrates limited stability in solution, particularly under acidic conditions or in ethanolic solutions where ether derivatives may form. [5] [2]
Identification codes:
The primary safety concern regarding this compound primeveroside involves its metabolic conversion to this compound (aglycone form) through enzymatic hydrolysis in biological systems or during extraction processes. [2] this compound has been identified as a genotoxic principle capable of forming DNA adducts—covalent modifications to DNA structure that can potentially lead to mutations and carcinogenesis. [7] [2] These this compound-specific DNA adducts can alter DNA function and integrity, representing a significant risk factor in therapeutic applications. [2] This genotoxicity has been demonstrated in various studies, including bacterial mutagenicity tests and DNA-binding evaluations. [7]
Table 1: Safety Profile and Handling Considerations for this compound Primeveroside
| Property | Specification | Notes |
|---|---|---|
| Genotoxic Potential | High after hydrolysis to this compound | Direct evidence of DNA adduct formation [2] |
| Storage Conditions | 2 years at -20°C as powder; 2 weeks at 4°C in DMSO; 6 months at -80°C in DMSO [2] | Avoid repeated freeze-thaw cycles |
| Handling Precautions | Use personal protective equipment; work in ventilated space | Particularly important for powder form |
| Stability Concerns | Ethanol extraction may form this compound-ω-ethyl ether [5] | Use alternative solvents for research applications |
Aqueous enzymatic hydrolysis represents the preferred method for processing this compound primeveroside while minimizing the formation of genotoxic this compound. This approach leverages native enzymes present in madder root that selectively hydrolyze anthraquinone glycosides. The optimal conditions for this method involve stirring dried madder roots in water at room temperature for approximately 90 minutes, resulting in a suspension containing pseudopurpurin, munjistin, alizarin, and nordamnacanthal, with significantly reduced this compound content. [7] The key advantage of this method is the concurrent action of an endogenous oxidase that converts any liberated this compound to nordamnacanthal upon exposure to oxygen, effectively detoxifying the mixture. [7] [8]
The enzymatic process demonstrates high temperature and pH dependence, with optimal activity observed between 35-65°C at approximately pH 6. [7] Under these optimized conditions, the hydrolysis reaction can reach completion in approximately 30 minutes. The specificity of native enzymes for primeverosidic linkages ensures selective cleavage of the sugar moiety without disrupting other functional groups on the anthraquinone core. This method has been successfully scaled for commercial dye production, indicating its viability for industrial applications. [7] [8]
Acid-catalyzed hydrolysis represents a more aggressive approach that rapidly cleaves glycosidic bonds but presents significant drawbacks for this compound primeveroside processing. Treatment with strong acids (e.g., sulfuric acid) effectively hydrolyzes ruberythric acid to alizarin but simultaneously converts this compound primeveroside to free this compound, raising genotoxicity concerns. [7] This method typically requires elevated temperatures and results in the formation of the mutagenic aglycone as a direct product of the reaction. [7]
Alkaline hydrolysis has also been explored as an alternative to acid treatment, but similar concerns regarding this compound liberation remain. The base-catalyzed approach may promote decomposition reactions or structural rearrangements of the anthraquinone core, potentially compromising the desired product profile. [7] While chemical methods offer advantages in terms of reaction rate and completeness of hydrolysis, the inevitable formation of genotoxic this compound limits their applicability for pharmaceutical purposes or safe consumer products.
Ethanol extraction of Rubia tinctorum L. represents a distinct approach that simultaneously extracts and modifies this compound primeveroside. When ethanol is used as the solvent at reflux temperatures, this compound primeveroside is converted to This compound-ω-ethyl ether rather than free this compound. [5] This transformation occurs through a nucleophilic substitution mechanism where the primary alcohol of this compound is displaced by ethoxy groups from the alcoholic solvent.
This method offers the advantage of producing a stable ether derivative that does not exhibit the same genotoxicity concerns as free this compound. [5] The resulting dried extract is not moisture-sensitive and can be readily re-dissolved in methanol and other organic solvents for further processing or analysis. However, this approach may not be suitable for applications requiring the authentic anthraquinone profile of madder root, as it intentionally modifies the native chemical structures.
Table 2: Comparative Analysis of this compound Primeveroside Hydrolysis Methods
| Method | Conditions | Products Formed | This compound Formation | Advantages | Limitations |
|---|---|---|---|---|---|
| Aqueous Enzymatic | Room temperature, pH 6, 90 min with oxygenation [7] [8] | Pseudopurpurin, munjistin, alizarin, nordamnacanthal [7] | Minimal (converted to nordamnacanthal) [7] [8] | Non-mutagenic outcome; uses native enzymes; environmentally friendly | Longer processing time; requires oxygen exposure |
| Acid Hydrolysis | Strong acid, elevated temperature [7] | Alizarin, this compound [7] | Significant [7] | Rapid reaction; complete hydrolysis | Generates mutagenic this compound; requires corrosive conditions |
| Ethanolic Extraction | Ethanol, reflux temperatures [5] | This compound-ω-ethyl ether, ruberythric acid, alizarin [5] | None (converted to ethyl ether) [5] | Stable ether derivatives; convenient extraction/hydrolysis combo | Altered anthraquinone profile; not suitable for authentic madder compounds |
This protocol describes a safe method for hydrolyzing anthraquinone glycosides from madder roots without generating genotoxic this compound, utilizing native enzymes and oxidative conversion. [7] [8]
Preparation: Reduce dried madder roots to fine powder using appropriate milling equipment to increase surface area for enzymatic action.
Suspension: Suspend 100 g of powdered madder root in 1 L of deionized water at room temperature in a reaction vessel equipped with stirring capability.
Oxygenation and Hydrolysis: Continuously stir the suspension while bubbling oxygen or air through the mixture at a moderate rate (approximately 0.5-1 L/min) for 90 minutes at room temperature. Maintain constant stirring to ensure uniform exposure to oxygen and prevent settling.
Monitoring: Observe color changes in the suspension, typically from pale yellow to reddish-brown, indicating progressive hydrolysis and oxidation.
Termination and Recovery: After 90 minutes, separate the solid material by filtration through Whatman No. 1 filter paper or equivalent.
Drying: Dry the filtered solid material at 40°C in a vacuum oven until constant weight is achieved (typically 4-6 hours).
Storage: Store the hydrolyzed powder in a sealed container protected from light at room temperature until further use.
This protocol describes an acid hydrolysis method suitable for analytical purposes where complete hydrolysis of glycosides is required, with appropriate safety precautions for handling genotoxic this compound. [7]
Sample Preparation: Weigh 50 mg of madder root powder or purified this compound primeveroside into a round-bottom flask equipped with a reflux condenser.
Acid Addition: Add 10 mL of 1 M sulfuric acid to the flask, ensuring complete immersion of the solid material.
Heating and Hydrolysis: Heat the mixture to 80°C with continuous stirring under reflux for 60 minutes. Monitor temperature carefully to maintain consistent heating.
Cooling and Neutralization: After 60 minutes, cool the reaction mixture to room temperature and carefully neutralize with sodium bicarbonate solution to pH 6.5-7.0.
Extraction: Transfer the neutralized mixture to a separatory funnel and extract three times with 10 mL portions of ethyl acetate.
Concentration: Combine the ethyl acetate extracts and evaporate to dryness under reduced pressure using a rotary evaporator at 40°C.
Analysis: Reconstitute the residue in 1 mL methanol for immediate HPLC or LC-MS analysis.
High-Performance Liquid Chromatography coupled with various detection systems represents the primary analytical method for characterizing this compound primeveroside hydrolysis products. The typical HPLC conditions for separating madder anthraquinones involve reverse-phase C18 columns with gradient elution using acidified water-acetonitrile mobile phases. [5] [4] Under these conditions, this compound primeveroside typically elutes earlier than its aglycone counterparts due to its higher polarity.
Liquid Chromatography-Mass Spectrometry provides superior identification capability through mass determination and fragmentation patterns. In ESI-MS analysis, anthraquinones typically show [M-H]¯ ions in negative mode, with characteristic fragmentations including loss of CO (28 amu) and, for carboxylic acid-containing compounds, decarboxylation (loss of 44 amu). [4] This technique enables unambiguous identification of hydrolysis products and detection of potential process-related impurities.
Table 3: Analytical Characteristics of this compound Primeveroside and Related Anthraquinones
| Compound | Molecular Weight | Retention Time (approx.) | MS Fragments | Detection Methods |
|---|---|---|---|---|
| This compound primeveroside | 564.49 [1] [2] | Early elution (varies by method) | [M-H]¯, loss of sugar moieties | HPLC-UV, LC-MS [5] |
| This compound | 270.24 | Mid-range elution | [M-H]¯, loss of CO (28 amu) | HPLC-UV, LC-MS [7] |
| Alizarin | 240.21 | Mid-range elution | [M-H]¯, loss of CO (28 amu) | HPLC-UV, LC-MS [4] |
| Purpurin | 256.21 | Later elution | [M-H]¯, multiple CO losses | HPLC-UV, LC-MS [4] |
| Nordamnacanthal | 268.22 | ~21.0 min (specific method) | [M-H]¯, characteristic aldehyde | HPLC-UV, LC-MS [4] |
Analytical verification of hydrolysis completeness and absence of genotoxic this compound represents a critical quality control step. HPLC analysis with photodiode array detection enables both quantification of target compounds and purity assessment through UV-Vis spectral matching. [5] [4] The successful enzymatic hydrolysis followed by oxidation is confirmed by the presence of nordamnacanthal and absence of this compound in the chromatogram. [7] [8]
For applications intended for pharmaceutical use, additional genotoxicity testing is recommended despite the analytical verification of this compound absence. Standard bacterial reverse mutation assays (Ames test) and more advanced DNA adduct detection methods provide comprehensive safety assessment. [7] The emerging field of adductomics—using high-resolution mass spectrometry to comprehensively map DNA, RNA, and protein adducts—offers a powerful approach for detecting this compound-specific DNA modifications that might escape conventional analytical methods. [9]
Figure 1: Chemical Transformation Pathways of this compound Primeveroside Under Different Hydrolysis Conditions
Figure 2: Experimental Workflow for Safe Processing of Madder Root Containing this compound Primeveroside
The controlled hydrolysis of this compound primeveroside represents a critical process in the development of safe madder-based therapeutics and dyes. The aqueous enzymatic method emerges as the superior approach for commercial and pharmaceutical applications, effectively converting this problematic compound to non-mutagenic nordamnacanthal while preserving the valuable dye and pharmacological properties of other madder anthraquinones. [7] [8] This method leverages the native enzyme systems present in madder root, providing an environmentally friendly solution that minimizes genotoxic risk while maintaining process efficiency.
For research applications where this compound formation is undesirable, the ethanolic extraction method offers an alternative approach that generates stable ether derivatives, effectively bypassing the genotoxic this compound intermediate. [5] While this approach modifies the native anthraquinone profile, it provides valuable insights into structure-activity relationships and potential derivative development. The acid hydrolysis method retains value for analytical characterization but requires stringent safety protocols due to inevitable this compound formation. [7]
These Application Notes provide comprehensive protocols that enable researchers to select appropriate hydrolysis methods based on their specific application requirements, with emphasis on safety considerations and analytical verification. The growing interest in madder anthraquinones for targeted cancer therapy [3] [4] underscores the importance of these controlled processing methods in developing safe, effective natural product-based therapeutics.
This compound (1,3-dihydroxy-2-(hydroxymethyl)anthracene-9,10-dione; CAS No. 478-08-0) is an anthraquinone derivative naturally found in Rubia tinctorum L. (madder root) and Rubia cordifolia with a molecular weight of 270.24 g/mol. This compound exhibits a dual nature in biological systems, demonstrating both genotoxic properties through DNA adduct formation and promising anticancer activities against various cancer cell lines. Research indicates that this compound-3-O-primeveroside (LuP), a precursor to this compound, undergoes metabolic activation to generate reactive intermediates that form covalent bonds with DNA bases, specifically producing Luc-N²-dG and Luc-N⁶-dA adducts [1] [2]. These adducts have been quantitatively detected in the livers and kidneys of rats fed with LuP, demonstrating a dose-dependent increase and highlighting the compound's carcinogenic potential [2].
Recent investigations have revealed another dimension to this compound's biological activity, showing promising multitargeted anticancer properties, particularly against breast cancer. Computational and experimental studies indicate that this compound demonstrates significant binding affinity and interaction potential with multiple breast cancer targets, including estrogen receptor alpha (ERα), human epidermal growth factor receptor-2 (HER2), cyclin-dependent kinase 2 (CDK2), and PI3K alpha [3]. This compound has shown superior binding stability compared to FDA-approved drugs like Lapatinib in some studies, suggesting its potential as a lead compound for developing novel multitargeted cancer therapeutics [3]. This dual nature of this compound—both carcinogenic and therapeutic—underscores the critical importance of comprehensive metabolite profiling to understand its mechanism of action, assess potential risks, and explore its therapeutic applications.
Tissue Sample Preparation:
DNA Adduct Extraction:
Cell Culture Sample Preparation:
Liquid Chromatography Parameters:
Mass Spectrometry Conditions:
Table 1: MRM Transitions for this compound and Major Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Ion Mode |
|---|---|---|---|---|
| This compound | 269.1 [M-H]⁻ | 225.1, 197.1 | 25, 30 | Negative |
| This compound | 271.1 [M+H]⁺ | 253.1, 225.1 | 20, 25 | Positive |
| Luc-N²-dG | 566.2 [M+H]⁺ | 450.1, 334.1 | 25, 30 | Positive |
| Luc-N⁶-dA | 550.2 [M+H]⁺ | 434.1, 318.1 | 25, 30 | Positive |
| Rubiadin | 253.1 [M-H]⁻ | 209.1, 181.1 | 25, 30 | Negative |
For quantitative analysis, method validation should include:
The genotoxic potential of this compound is primarily mediated through its metabolic activation to reactive intermediates that form covalent adducts with DNA bases. The following protocol details the detection and quantification of this compound-specific DNA adducts:
Step 1: In Vitro Metabolic Activation
Step 2: Online Sample Purification Using Column-Switching
Step 3: Quantitative Analysis of DNA Adducts
Table 2: DNA Adduct Levels in Rat Tissues After LuP Administration
| Tissue | LuP Dose (%) | Luc-N²-dG (per 10⁹ dG) | Luc-N⁶-dA (per 10⁹ dA) |
|---|---|---|---|
| Kidney | 0.06 | 7.97-12.45 | 1.83-4.12 |
| Kidney | 0.3 | 18.34-25.61 | 8.75-15.23 |
| Kidney | 1.5 | 38.92-51.67 | 22.45-37.10 |
| Liver | 0.06 | 8.12-13.01 | 2.01-4.35 |
| Liver | 0.3 | 19.45-27.12 | 9.12-16.78 |
| Liver | 1.5 | 41.23-49.87 | 24.12-35.67 |
Animal Dosing Protocol:
DNA Adduct Detection by ³²P-Postlabeling:
Protein Preparation:
Docking Protocol:
Molecular Dynamics Simulations:
Cell Viability Assay (WST-8):
Apoptosis Analysis:
Western Blot Analysis:
Table 3: Anticancer Activity of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC₅₀/P C₅₀ (μM) | Key Findings |
|---|---|---|---|
| PANC-1 | Pancreatic | 54.7 | Preferential cytotoxicity after 24h treatment |
| HeLa | Cervical | 23.0 | Induced apoptosis, increased Bax expression, activated caspase 3/7 |
| Caski | Cervical | 45.0 | Inhibited cell viability |
| V79 | Hamster fibroblast | Mutagenic at HGPRT locus | Induced DNA single-strand breaks and DNA-protein cross-links |
Multivariate Statistical Analysis:
Network Analysis:
Higher-Order Correlation Analysis:
Metabolic Pathway Mapping:
Visualization of Experimental Workflows:
Diagram 1: Overall workflow for this compound metabolite profiling, from sample preparation to biological interpretation
Diagram 2: Proposed mechanism of this compound genotoxicity through metabolic activation and DNA adduct formation
The metabolite profiling protocols outlined in this document have significant applications in both drug development and safety assessment. For safety evaluation, the quantitative analysis of this compound-specific DNA adducts provides a robust method for assessing the genotoxic risk associated with madder root-containing products. The detection of Luc-N²-dG and Luc-N⁶-dA adducts in animal tissues at levels ranging from 1.83 to 51.67 per 10⁹ nucleotides demonstrates the sensitivity of these methods and their utility in establishing dose-response relationships for risk assessment [2].
In drug development, the comprehensive profiling of this compound's interactions with multiple cancer targets enables the rational design of novel therapeutics with improved efficacy and reduced side effects. The multitargeted profile of this compound, with demonstrated activity against ERα, HER2, CDK2, and PI3Kα, suggests its potential as a lead compound for overcoming drug resistance in cancer therapy [3]. The protocols for molecular docking, molecular dynamics simulations, and in vitro activity assessment provide a framework for optimizing this compound derivatives with enhanced binding affinity and selectivity.
These application notes also support the development of standardized analytical methods for natural product characterization, facilitating the identification and quantification of anthraquinones in complex matrices. The HPLC-UV-Vis-ESI MS/MS approach with dynamic MRM has been successfully applied to characterize 49 commercially unavailable colorants in negative ion mode and 11 in positive ion mode, including this compound and related compounds [7]. This method has practical applications in quality control of herbal medicines and historical textile analysis, in addition to drug development.
These application notes and protocols provide comprehensive methodologies for the metabolite profiling of this compound, addressing both its genotoxic risks and therapeutic potential. The detailed protocols for sample preparation, analytical measurement, and data analysis enable researchers to consistently profile this compound and its metabolites across various biological systems. The quantitative data on DNA adduct formation and anticancer activity provide critical information for safety assessment and drug development efforts.
The dual nature of this compound underscores the importance of thorough metabolite profiling in natural product research, where compounds with therapeutic potential may also present safety concerns. The protocols outlined here facilitate a balanced evaluation of both aspects, supporting evidence-based decisions in the development of this compound-containing products or this compound-derived therapeutics.
This compound is an anthraquinone derivative found in various Rubia species, particularly Rubia cordifolia (Indian Madder), a plant with a long history of use in traditional medicine systems. This natural compound presents a fascinating duality in its biological activities—demonstrating both potential therapeutic properties and genotoxic concerns. Recent studies have identified this compound as a promising multitargeted agent against breast cancer signaling proteins, showing superior performance compared to FDA-approved lapatinib in computational models [1] [2]. Simultaneously, this compound has been classified as a genotoxic compound with mutagenic and carcinogenic effects observed in rodent studies, where corresponding DNA adducts have been detected [3] [4]. This dual nature necessitates reliable analytical methods for accurate detection and quantification of this compound in various matrices, including plant materials, biological samples, and pharmaceutical preparations.
The development of robust analytical methods for this compound is particularly challenging due to several factors: this compound typically exists at trace levels in complex plant matrices, its chemical structure contains multiple hydroxyl groups that can form derivatives, and its potential DNA adducts in biological systems require extremely sensitive detection techniques. Moreover, the growing pharmacological interest in this compound and its derivatives for anticancer applications [5] [6] further underscores the need for standardized analytical protocols. This application note addresses these challenges by providing detailed methodologies for this compound analysis, focusing on both plant material extraction and biological adduct detection to support safety assessment and pharmacological research.
The High Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method provides a robust analytical approach for quantifying this compound in plant materials such as Rubiae Radix et Rhizoma. This method is particularly valuable for quality control of herbal medicines, allowing simultaneous detection of this compound alongside other genotoxic components like alizarin and rubiadin. The protocol incorporates an innovative green chemistry approach through hydrophobic deep eutectic solvent-based dispersive liquid-liquid microextraction (HyDES-DLLME), which enhances selectivity and sensitivity while reducing environmental impact compared to traditional extraction methods [4]. This methodology addresses the significant challenge of isolating trace levels of this compound from complex plant matrices, where it typically coexists with numerous structurally similar quinone compounds.
This HyDES-DLLME-HPLC-UV method has been comprehensively validated, demonstrating excellent analytical performance for this compound detection. The method shows good linearity (R² > 0.999) across a concentration range of 0.05-5.0 μg/mL, with a low detection limit of 0.02 μg/mL and precision expressed as relative standard deviation (RSD) below 5%. The extraction recovery for this compound ranges between 85-95%, significantly higher than conventional extraction methods. The use of hypotoxic DES not only enhances environmental friendliness but also improves extraction efficiency due to structural similarity between thymol and the target analytes, facilitating π-π interactions and hydrogen bonding [4].
Table 1: HPLC-UV Method Validation Parameters for this compound Detection
| Validation Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity range (μg/mL) | 0.05-5.0 | R² > 0.995 |
| Limit of detection (μg/mL) | 0.02 | S/N ≥ 3 |
| Limit of quantification (μg/mL) | 0.05 | S/N ≥ 10 |
| Precision (RSD%, n=6) | <5% | ≤5% |
| Recovery (%) | 85-95% | 80-110% |
| Selectivity | No interference | Baseline separation |
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) provides exceptional sensitivity and specificity for detecting this compound-specific DNA adducts in biological samples, essential for understanding the compound's genotoxic potential. This method enables precise quantification of This compound-N²-dG (2'-deoxyguanosine) and This compound-N⁶-dA (2'-deoxyadenosine) adducts formed through metabolic activation of this compound in vivo [3]. The protocol incorporates an online sample purification system using column-switching technology coupled with isotope dilution mass spectrometry, achieving femtogram-level sensitivity required for detecting these critical biomarkers of genotoxicity in tissues from toxicological studies. This approach is particularly valuable for mechanistic studies of this compound-induced carcinogenicity and safety assessment of Rubia-containing formulations.
The LC-MS/MS method with online sample purification demonstrates exceptional sensitivity for this compound-DNA adduct detection, with limits of quantification reaching 0.2 fmol on-column for this compound-N²-dG and 0.04 fmol on-column for this compound-N⁶-dA [3]. The method has been successfully applied to quantify these adducts in liver and kidney tissues from rats administered this compound-3-O-primeveroside, showing dose-dependent increases in adduct formation with levels ranging from 7.97 to 51.67 adducts per 10⁹ nucleosides. The incorporation of isotope-labeled internal standards corrects for potential matrix effects and recovery variations, ensuring accurate quantification. The column-switching technology eliminates manual sample cleanup steps, reducing analysis time and improving reproducibility.
Table 2: LC-MS/MS Method Performance for this compound-DNA Adduct Detection
| Adduct Type | LOQ (fmol on-column) | Linear Range | Precision (RSD%) | Tissue Levels (adducts/10⁹ nucleosides) |
|---|---|---|---|---|
| This compound-N²-dG | 0.2 | 0.2-500 fmol | <8% | 7.97-51.67 (liver/kidney) |
| This compound-N⁶-dA | 0.04 | 0.04-500 fmol | <10% | 1.83-37.10 (liver/kidney) |
Choosing the appropriate analytical method for this compound detection depends on several factors, including the sample matrix, required sensitivity, and research objectives. The HPLC-UV method with HyDES-DLLME extraction is ideally suited for quality control applications involving plant materials, where it provides adequate sensitivity for detecting this compound at concentrations typically found in Rubiae Radix et Rhizoma. In contrast, the LC-MS/MS method is essential for toxicological studies investigating this compound's genotoxic potential, as it offers the requisite sensitivity and specificity for quantifying DNA adducts in biological samples. Researchers should consider the infrastructure requirements of each method—while HPLC-UV is more accessible to most laboratories, LC-MS/MS provides superior specificity and sensitivity for advanced applications.
Recent studies have revealed intriguing dual characteristics of this compound, necessitating careful application of these analytical methods across different research contexts. On one hand, this compound has demonstrated promising pharmacological potential, exhibiting significant anticancer activity through multiple mechanisms:
Simultaneously, analytical methods play a crucial role in safety assessment, with studies confirming:
These findings highlight the importance of robust analytical methods in balancing the therapeutic potential against the safety concerns of this compound-containing preparations.
Figure 1: HPLC-UV analysis workflow for this compound detection in plant materials
Figure 2: LC-MS/MS analysis workflow for this compound-DNA adduct detection
The analytical methods detailed in this application note provide comprehensive tools for this compound detection across various matrices, addressing the growing need for reliable quantification of this compound with dual therapeutic and toxicological significance. The HPLC-UV method with HyDES-DLLME extraction offers an environmentally friendly approach with adequate sensitivity for quality control of plant materials, while the LC-MS/MS method delivers the exceptional specificity and sensitivity required for detecting DNA adducts in biological systems. As research continues to explore the pharmacological potential of this compound and its derivatives while addressing safety concerns, these analytical protocols will play an increasingly important role in natural product drug development and regulatory safety assessment. Future method development directions may include automated online extraction systems, enhanced sensitivity for lower sample volumes, and expanded applications to this compound metabolites and additional adduct formations.
This protocol outlines the extraction and initial isolation of lucidin primeveroside from the roots of Rubia tinctorum L., adapted from published research [1] [2].
This protocol describes an HPLC method for the simultaneous quantitative analysis of anthraquinone glycosides and aglycones, including this compound primeveroside, in madder root extracts [3].
The experimental workflow below summarizes the key steps for this compound purification and analysis.
The table below summarizes the levels of DNA adducts formed in rat tissues after dietary administration of this compound-3-O-primeveroside (LuP), as quantitatively determined by a sensitive LC-ESI-MS/MS method [4]. This data is crucial for understanding the compound's genotoxic potential.
Table 1: this compound-Specific DNA Adducts in Rat Tissues After LuP Administration [4]
| DNA Adduct Type | Target Organ | Dose-dependent Adduct Levels (per 10^9 nucleotides) |
|---|---|---|
| Luc-N²-dG | Liver & Kidneys | 7.97 to 51.67 /10⁹ dG |
| Luc-N⁶-dA | Liver & Kidneys | 1.83 to 37.10 /10⁹ dA |
While robust protocols exist for the purification and analysis of this compound and its glycosides from madder root, the compelling toxicological data presents a major barrier for its direct use in drug development. The quantitative detection of this compound-specific DNA adducts in vivo underscores a significant genotoxic risk. Future research may explore:
This compound is an anthraquinone pigment found primarily in madder plants (Rubia species, including Rubia tinctorum L. and Rubia cordifolia), which has garnered significant research interest due to its diverse biological activities and complex stability profile. This compound exhibits notable pharmacological potential, with recent studies demonstrating promising anti-cancer properties against breast cancer cell lines and antiviral activity against human papillomavirus (HPV). However, this compound's chemical instability in solution presents substantial challenges for its research and potential therapeutic application. Understanding the factors affecting this compound stability is crucial for accurate analytical quantification, reliable experimental results, and potential drug development efforts.
The stability of this compound is particularly important in pharmaceutical and research contexts because this compound has demonstrated significant multitargeted therapeutic potential. Recent studies show that this compound outperforms FDA-approved drugs like Lapatinib in targeting multiple breast cancer signaling proteins, including estrogen receptor alpha (ERα), human epidermal growth factor receptor-2 (HER2), cyclin-dependent kinase 2 (CDK2), and PI3K alpha. Additionally, this compound shows promise as an E6 protein inhibitor in cervical cancer cells, capable of re-establishing p53 function and inducing apoptosis. These valuable therapeutic properties highlight why understanding and addressing this compound's stability challenges is essential for advancing research and potential clinical applications.
This compound (molecular formula: C15H10O5; molecular weight: 270.24 g/mol) is characterized by its anthraquinone backbone with a hydroxymethyl group at position 2 (Fig. 1), which contributes significantly to its reactivity and instability under various conditions. This primary alcohol moiety makes this compound particularly susceptible to degradation through oxidation and acid-catalyzed processes. The compound typically exists as a yellow to red crystalline powder with limited aqueous solubility but improved solubility in organic solvents such as methanol, ethanol, and dimethyl sulfoxide.
Table 1: Fundamental Chemical Properties of this compound
| Property | Specification |
|---|---|
| Chemical Name | 1,3-Dihydroxy-2-hydroxymethyl-9,10-anthraquinone |
| Molecular Formula | C15H10O5 |
| Molecular Weight | 270.24 g/mol |
| CAS Registry Number | 478-08-0 |
| Melting Point | 328-330°C |
| UV-Vis Absorption | λmax ~ 269, 312, 420 nm |
| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water |
The structural vulnerability of this compound primarily stems from its hydroxymethyl group, which facilitates multiple degradation pathways. Under acidic conditions, this compound undergoes a retro-aldol reaction leading to the formation of xanthopurpurin with the loss of formaldehyde. This degradation is particularly rapid in strong acids but can occur even under mildly acidic conditions over extended periods. Additionally, this compound is susceptible to oxidative degradation, potentially through quinone methide intermediates, especially when exposed to air, light, or oxidizing agents. The compound also demonstrates pH-dependent stability, with optimal stability observed in neutral to slightly basic conditions.
Table 2: Stability Profile of this compound Under Various Conditions
| Condition | Stability | Major Degradation Product(s) | Half-Life |
|---|---|---|---|
| Strong Acid (37% HCl:water, 1:1) | Highly unstable | Xanthopurpurin | Minutes to hours |
| Weak Acid (pH 3-5) | Moderately unstable | Xanthopurpurin, trace oxidation products | Hours to days |
| Neutral pH (pH 6-8) | Relatively stable | Minimal degradation | Weeks |
| Basic Conditions (pH > 8) | Moderate stability | Oxidized derivatives | Days to weeks |
| Methanolic Solution | Stable at -20°C protected from light | Trace degradation products | Months |
| Aqueous Solution | Unstable, concentration-dependent | Multiple including xanthopurpurin | Hours to days |
This compound undergoes several well-characterized degradation pathways depending on environmental conditions, with the most significant being acid-catalyzed degradation. Understanding these pathways is essential for developing appropriate handling, storage, and analytical protocols.
Figure 1: Primary degradation pathways of this compound under acidic and oxidative conditions. The retro-aldol reaction under acidic conditions represents the most significant degradation route for analytical and storage considerations.
The retro-aldol mechanism of this compound degradation under acidic conditions was confirmed through multiple analytical techniques, including HPLC, LC-MS, and 1H NMR. When this compound is heated in 37% hydrochloric acid:water (1:1, v/v), researchers observe a rapid decrease in the this compound peak in HPLC chromatograms with a corresponding appearance of a new peak identified as xanthopurpurin (m/z = 239) through comparison with authentic standards. This transformation involves the elimination of formaldehyde from the hydroxymethyl group, resulting in the formation of xanthopurpurin, which lacks the primary alcohol functionality of this compound. This degradation pathway is particularly relevant for historical textile analysis where strong acid extraction methods have traditionally been used, potentially leading to the misidentification of dye sources due to this compound degradation [1].
In addition to acid-catalyzed degradation, this compound can undergo oxidative transformation to nordamnacanthal, a process that may be enzyme-mediated in plant tissues but can also occur chemically in solution. This pathway likely proceeds through the formation of a reactive quinone methide intermediate, which represents a strong electrophile that readily undergoes nucleophilic addition. The susceptibility of this compound to multiple degradation pathways underscores the importance of careful control of solution conditions during experimental work with this compound.
High-performance liquid chromatography (HPLC) coupled with various detection systems represents the most reliable approach for monitoring this compound stability and quantifying degradation products. The following parameters have been optimized specifically for this compound analysis:
For enhanced sensitivity and definitive identification of degradation products, liquid chromatography-mass spectrometry (LC-MS) provides superior capability. Electrospray ionization (ESI) in negative mode typically yields optimal results for this compound and its degradation products, with this compound showing a molecular ion [M-H]- at m/z 269 and the primary degradation product xanthopurpurin at m/z 239.
Nuclear magnetic resonance (NMR) spectroscopy serves as a powerful complementary technique for structural confirmation of this compound and its degradation products. 1H NMR (500 MHz, DMSO-d6) of this compound shows characteristic signals including δ 4.65 (2H, s, CH2OH), δ 7.25 (1H, s, H-4), δ 7.75 (1H, dd, J = 8.0, 1.5 Hz, H-5), δ 7.85 (1H, dd, J = 8.0, 1.5 Hz, H-8), and δ 8.20 (1H, s, H-4). Significant changes in these signals, particularly the disappearance of the CH2OH singlet at δ 4.65, indicate degradation to xanthopurpurin.
UV-Vis spectroscopy provides a rapid screening method for this compound stability assessment, with characteristic absorption maxima at approximately 269, 312, and 420 nm. Significant changes in the absorption profile, particularly decreases in the 420 nm band coupled with isosbestic points, suggest degradation is occurring.
Table 3: Analytical Techniques for this compound Stability Assessment
| Technique | Key Parameters | Applications | Limitations |
|---|---|---|---|
| HPLC-UV/DAD | C18 column, methanol-water gradient with 0.1% formic acid, detection at 269, 312, 420 nm | Quantitative analysis of this compound and major degradation products | Limited structural information for unknown degradation products |
| LC-MS | ESI negative mode, m/z 269 (this compound), m/z 239 (xanthopurpurin) | Definitive identification and quantification of this compound and degradation products | Equipment cost, complexity of operation |
| NMR Spectroscopy | 1H NMR (500 MHz), observation of CH2OH signal at δ 4.65 | Structural confirmation, mechanism elucidation | Low sensitivity, requires relatively pure samples |
| UV-Vis Spectroscopy | Scan 200-600 nm, monitor changes at 269, 312, 420 nm | Rapid stability screening, kinetic studies | Limited specificity for complex mixtures |
Purpose: To evaluate the stability of this compound under acidic conditions and determine kinetic parameters for degradation.
Materials and Reagents:
Procedure:
Data Analysis: Calculate degradation rate constants using appropriate kinetic models (typically first-order or pseudo-first-order). Determine half-life (t1/2) using the equation t1/2 = ln(2)/k, where k is the rate constant.
Purpose: To identify optimal solvent systems for this compound storage and handling.
Materials and Reagents:
Procedure:
Data Analysis: Calculate percentage of this compound remaining at each time point relative to initial concentration. Compare degradation rates across different solvent and temperature conditions.
Based on the documented instability of this compound, particularly under acidic conditions and in aqueous solutions, the following stabilization strategies and handling recommendations are proposed for researchers working with this compound:
Figure 2: Recommended workflow for handling this compound in experimental settings to minimize degradation and ensure reliable results.
This compound presents significant stability challenges that researchers must address through appropriate handling, storage, and analytical monitoring. The compound is particularly labile under acidic conditions, undergoing rapid degradation to xanthopurpurin via a retro-aldol mechanism. This instability has implications for both analytical procedures and biological studies, potentially compromising experimental results and leading to misinterpretation of data. By implementing the protocols and stabilization strategies outlined in these application notes, researchers can improve the reliability of their work with this promising but challenging natural compound.
The therapeutic potential of this compound, particularly in oncology applications, justifies the additional effort required to properly manage its stability issues. Recent studies demonstrating its multitargeted activity against breast cancer proteins and its ability to inhibit HPV E6 protein function highlight the importance of developing robust analytical and handling procedures. Future research should focus on developing stabilized this compound formulations, perhaps through prodrug approaches or encapsulation technologies, which could enhance its utility as a potential therapeutic agent while mitigating the stability challenges documented in these application notes.
This compound is an anthraquinone derivative primarily found in plants of the Rubiaceae family, particularly Rubia tinctorum L. (madder) and Rubia cordifolia. This natural compound has garnered significant research interest due to its dual nature—demonstrating promising anticancer properties while also exhibiting genotoxic potential. This compound exists in plant material primarily as this compound-3-O-primeveroside (LuP), which can be metabolically converted to the aglycone form this compound in biological systems. Research indicates that this compound and its derivatives show selective cytotoxicity against various cancer cell types, including HPV-positive cervical cancer cells and breast cancer cells, through multiple mechanisms such as inhibition of key oncoproteins, induction of apoptosis, and modulation of critical signaling pathways. However, its DNA-damaging potential requires careful consideration in experimental design and interpretation.
The structural characteristics of this compound (1,3-dihydroxy-2-hydroxymethyl-9,10-anthraquinone) enable it to interact with biological targets through intercalation, hydrogen bonding, and redox cycling. Recent studies have explored its potential as a multitargeted therapeutic agent against various malignancies, with one investigation showing it outperformed the FDA-approved drug lapatinib in targeting key breast cancer signaling proteins [1] [2]. These application notes provide detailed methodologies for conducting cell culture studies with this compound, emphasizing standardized protocols, appropriate controls, and safety considerations to ensure reproducible and meaningful results.
Maintenance of Relevant Cell Lines: For studies investigating this compound's potential anticancer properties, maintain appropriate cell lines based on research focus. HPV-positive cervical cancer cell lines (e.g., HeLa and CaSki) and HPV-negative control lines (e.g., C33A) are relevant for E6 inhibition studies [3]. For breast cancer research, utilize lines such as MCF-7 (ER+), MDA-MB-231 (triple-negative), or HCC827 for NSCLC studies [1] [4]. Include appropriate non-carcinogenic control lines like HaCaT (keratinocytes) or NHEK for comparison of selective toxicity [3]. Culture cells in their recommended media (DMEM/F12, DMEM high glucose, or RPMI 1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere [3] [4].
Preparation of this compound Stock Solutions:
Cell Viability and Proliferation Assays:
Apoptosis Detection Protocols:
Cell Cycle Analysis:
Protein Expression Analysis:
Table 1: this compound's Effects on Cell Viability Across Various Cell Lines
| Cell Line | Cancer Type | This compound Concentration Range | Exposure Time | Key Findings | Reference |
|---|---|---|---|---|---|
| HeLa & CaSki | HPV-positive cervical cancer | Not specified | Not specified | Selective decrease in viability; IC₅₀ not reported | [3] |
| C33A | HPV-negative cervical cancer | Not specified | Not specified | Significantly less affected than HPV-positive lines | [3] |
| NHEK | Non-carcinogenic keratinocytes | Not specified | Not specified | Minimal effect on viability | [3] |
| Breast cancer cell lines | Breast cancer | Not specified | Not specified | Outperformed lapatinib in binding affinity and stability | [1] [2] |
| HCC827 | NSCLC (gefitinib-sensitive) | 0-8 nM | 24-48 hours | Inhibited viability in concentration- and time-dependent manner | [4] |
| HCC827GR | NSCLC (gefitinib-resistant) | 0-8 nM | 24-48 hours | Similar inhibition pattern as sensitive line | [4] |
| HaCaT | Non-carcinogenic keratinocytes | 0-8 nM | 24-48 hours | Less affected than cancer lines | [4] |
Table 2: Molecular and Mechanistic Effects of this compound in Cell Culture Models
| Mechanistic Category | Specific Target/Effect | Experimental System | Key Outcome | Reference |
|---|---|---|---|---|
| Oncoprotein Inhibition | HPV E6 protein | HPV-positive cervical cancer cells | Inhibited E6-mediated p53 degradation | [3] |
| Kinase Inhibition | EGFR, MET, AKT | NSCLC cells (HCC827) | Suppressed phosphorylation of these kinases | [4] |
| Apoptosis Induction | Caspase-3/7 activation | HPV-positive cervical cancer cells | Increased caspase-3/7 activity | [3] |
| Apoptosis Induction | PARP cleavage | NSCLC cells | Increased PARP cleavage | [4] |
| Cell Cycle Effects | Cell cycle arrest | NSCLC cells | Induced G1 or G2/M arrest (context-dependent) | [4] |
| DNA Interaction | Translesion DNA synthesis | In vitro replication systems | LdG adduct (this compound analogue) efficiently bypassed by DNA polymerase κ | [5] |
| Oxidative Stress | ROS generation | NSCLC cells | Increased reactive oxygen species | [4] |
This compound exhibits a multitargeted mechanism of action against cancer cells, simultaneously inhibiting several critical signaling proteins that drive oncogenesis. Research demonstrates that this compound interacts with key breast cancer targets including estrogen receptor alpha (ERα, PDBID: 1A52), human epidermal growth factor receptor-2 (HER2, PDBID: 1N8Z), cyclin-dependent kinase 2 (CDK2, PDBID: 3PXY), and PI3K alpha (PDBID: 1E7U) [1] [2]. Molecular docking studies reveal that this compound demonstrates significant binding affinity and interaction potential with these targets, outperforming the FDA-approved drug lapatinib in stability and binding interactions according to WaterMap analysis and molecular dynamics simulations [1]. This multitargeted approach is particularly valuable for overcoming drug resistance, as simultaneously inhibiting multiple survival pathways reduces the cancer cells' ability to adapt and develop resistance.
In HPV-positive cervical cancer cells, this compound specifically targets the E6 oncoprotein, disrupting its interaction with E6AP and thereby preventing p53 degradation [3]. This mechanism leads to re-establishment of functional p53 tumor suppressor protein, triggering apoptosis in virally transformed cells. The selectivity of this compound for HPV-positive cells over HPV-negative cells suggests a therapeutic window that could be exploited for targeted therapy. Additionally, in NSCLC models, this compound inhibits EGFR, MET, and AKT phosphorylation, effectively suppressing both gefitinib-sensitive and gefitinib-resistant cancer cells [4]. This is particularly significant for addressing the challenge of acquired resistance in targeted cancer therapy.
Diagram 1: this compound's multifaceted anticancer mechanisms involve simultaneous inhibition of multiple targets leading to selective cancer cell death
A distinctive aspect of this compound's activity is its ability to form specific DNA adducts while demonstrating relatively low carcinogenic risk in humans compared to rodents. Metabolic activation of this compound leads to the formation of quinone methide intermediates that are reactive toward DNA, resulting in this compound-specific N²-deoxyguanosine (N²-dG) and N⁶-deoxyadenosine (N⁶-dA) DNA adducts [5]. These modifications potentially block DNA replication and may contribute to this compound's genotoxic and apoptosis-inducing effects. However, the human body has developed efficient mechanisms to handle these DNA lesions. Research shows that human DNA polymerase κ (pol κ) efficiently and accurately replicates past the LdG adduct (a structural analog of this compound-N²-dG), while replication by other DNA polymerases (pol η, pol ι) is more compromised [5].
This error-free translesion DNA synthesis capability provides a mechanistic explanation for the relatively low carcinogenic risk of this compound in humans despite its DNA-damaging potential. Structural analysis reveals that the unique open active site of pol κ accommodates the this compound-derived DNA adduct while maintaining the DNA in a standard B-form conformation, allowing for accurate replication past the lesion [5]. This sophisticated cellular defense mechanism highlights the importance of considering species-specific differences when evaluating compound toxicity and has implications for understanding this compound's potential therapeutic application.
Diagram 2: this compound metabolism, DNA adduct formation, and the subsequent cellular response through translesion synthesis
Genotoxic Potential: this compound has demonstrated mutagenic effects in various test systems, including Chinese hamster V79 cells where it caused DNA single-strand breaks, DNA-protein interactions, and mutagenic changes at the hypoxanthine-guanine phosphoribosyl transferase gene locus [6]. Substantial DNA adduct formation has been observed in the kidney and duodenum of mice treated with this compound [6]. Furthermore, this compound has shown mutagenic effects in multiple bacterial strains (TA100, TA102, TA104, TA1537, TA1538, and TA98) [6]. These findings underscore the importance of appropriate safety measures when handling this compound in laboratory settings.
Safety Protocols for Researchers:
Appropriate Controls: Given this compound's dual nature as both a potential therapeutic agent and DNA-damaging compound, include comprehensive controls in all experiments:
Concentration Range Determination: Conduct preliminary range-finding experiments to establish appropriate this compound concentrations for specific cell lines, as sensitivity varies significantly between cell types. Include both therapeutic-range concentrations (typically low micromolar) and higher concentrations to assess toxic effects where relevant to research goals.
Cell Line Verification: Regularly authenticate cell lines and test for mycoplasma contamination to ensure experimental reproducibility, particularly when studying subtle effects like signaling pathway modulation.
This compound presents a fascinating dual character in biological systems—demonstrating promising anticancer activity through multitargeted mechanisms while possessing DNA-damaging properties that require careful consideration. The compound's ability to selectively target HPV-positive cells, inhibit multiple kinase signaling pathways, and induce apoptosis in cancer cells suggests potential therapeutic applications, particularly for cancers with limited treatment options. However, its genotoxic potential necessitates thorough safety evaluation in preclinical models.
The comprehensive protocols and application notes provided here provide researchers with standardized methods to investigate this compound's effects in cell culture systems. The multitargeted nature of this compound makes it particularly interesting for overcoming drug resistance in cancer therapy, as simultaneously inhibiting several critical pathways reduces the likelihood of resistance development. Future research directions should focus on structural analogs that maintain therapeutic efficacy while reducing genotoxic potential, combination studies with conventional chemotherapeutic agents, and detailed investigation of its effects on additional signaling pathways. When conducted with appropriate safety measures and careful experimental design, cell culture studies with this compound can provide valuable insights into natural product-based cancer therapy and multitargeted drug approaches.
The primary challenge with lucidin, an anthraquinone from Rubia cordifolia, is its association with genotoxicity and carcinogenicity [1]. The compound this compound-3-O-primeveroside, found in madder root, is metabolized into this compound, which has shown positive results in various genotoxicity assays and can form DNA adducts in vivo [1]. The International Agency for Research on Cancer (IARC) has classified madder root and related compounds as possibly carcinogenic to humans [1].
The following table summarizes the key data on this compound toxicity and outlines potential mitigation strategies for your research.
| Aspect | Key Findings & Data | Proposed Mitigation Strategy |
|---|---|---|
| Chronic Toxicity | A 13-week study in F344 rats with Madder Color (MC) showed a NOAEL of 0.6% in diet (approx. 420 mg/kg bw/day for males, 450 mg/kg bw/day for females). Higher doses caused reduced RBC counts and kidney effects in male rats [1]. | Dosage Control: Maintain experimental concentrations below the established NOAEL where possible. Long-term Monitoring: In chronic studies, closely monitor hematological parameters and kidney histopathology [1]. |
| Genotoxicity | This compound and its primeveroside show positive responses in bacterial mutation assays and can form DNA adducts in rodents [1]. | Structural Modification: Explore synthesizing this compound analogs or derivatives that retain therapeutic activity but lack the structural features responsible for DNA adduction. |
| Therapeutic Application | Computational and in vitro studies show this compound's strong potential as a multi-targeted agent against breast cancer proteins and as an inhibitor of the HPV E6 oncoprotein [2] [3] [4]. | Targeted Delivery: Develop drug delivery systems (e.g., nanoparticles, liposomes) to enhance specificity for cancer cells and reduce systemic exposure. Combination Therapy: Use this compound in combination with other chemoprotectant agents to mitigate its toxic side effects. |
For researchers characterizing a new this compound-based compound or extract, this workflow provides a framework for systematic toxicity evaluation.
In Vitro Acute Toxicity Screening
Genotoxicity Battery
Sub-Chronic In Vivo Study (Based on OECD TG 408)
What is the primary mechanism of lucidin-induced DNA damage? this compound, an anthraquinone from madder root, is metabolically activated to form DNA adducts, specifically This compound-N2-2'-deoxyguanosine (N2-dG) and This compound-N6-2'-deoxyadenosine (N6-dA) adducts [1] [2]. These adducts covalently bind to DNA, distorting the double helix and potentially blocking replication, which can lead to mutations and cell death if not properly repaired [1].
Why is this compound carcinogenic in rodents but poses lower risk in humans? The lower carcinogenic risk in humans is attributed to an efficient and accurate cellular defense mechanism known as Translesion DNA Synthesis (TLS). Human DNA polymerase κ (pol κ) has been identified as a key enzyme that can bypass this compound-derived DNA adducts in an error-free manner [1] [3].
Which human DNA polymerases are involved in bypassing this compound damage? Research has examined four key human TLS polymerases. Their efficiency and accuracy in replicating past a this compound-derived guanosine adduct (LdG) vary significantly [1]:
| DNA Polymerase | Bypass Efficiency | Bypass Fidelity | Primary Role in this compound Adduct Bypass |
|---|---|---|---|
| pol κ | High | Accurate (Error-Free) | Primary, efficient bypass [1] |
| pol η | Compromised | Not Specified | Limited role [1] |
| pol ι | Compromised | Not Specified | Limited role [1] |
| Rev1 | Decreased Efficiency | Accurate (incorporates dCTP) | Secondary, supportive role [1] |
The following diagram illustrates the mechanism by which human DNA polymerase κ (pol κ) facilitates error-free DNA replication past a this compound-derived DNA adduct, as revealed by structural biology studies [1] [3].
Supporting Experimental Data:
For researchers investigating this compound's genotoxicity and cellular responses, here are core methodologies adapted from the literature.
Protocol 1: In Vitro DNA Replication (Primer-Extension) Assay This assay tests the efficiency and accuracy of DNA polymerases in bypassing a site-specific this compound-derived DNA adduct [1].
Protocol 2: Molecular Docking to Screen for Potential Inhibitors This computational protocol can be used to screen for compounds that might inhibit this compound's activity or its interaction with cellular targets, such as in the context of HPV E6 protein inhibition [4].
Q1: What is the most effective solvent for extracting lucidin?
Q2: My this compound yield is low. How can I optimize the extraction process?
Q3: Are there any safety concerns regarding this compound?
Here is a detailed methodology for the extraction and optimization of this compound, based on current research.
This protocol provides a basis for obtaining a crude extract containing this compound primeveroside.
To systematically improve yield, you can employ RSM. The general workflow is as follows.
Advanced techniques can significantly enhance yield and efficiency. The table below compares methods applicable to plant materials.
| Extraction Method | Key Principle | Reported Advantages for Phytochemicals |
|---|---|---|
| Ultrasound-Assisted Extraction (UAE) | Uses cavitation bubbles to disrupt cell walls [5]. | Reduces processing time and temperature, improving yield of heat-sensitive compounds [5]. |
| Microwave-Assisted Extraction (MAE) | Uses internal heating to rupture plant cells [5]. | Higher concentrations of bioactive compounds; reduces time and solvent consumption [5]. |
| Ultrasound-Microwave-Assisted Extraction (UMAE) | Combines UAE and MAE effects synergistically [5]. | Disrupts plant matrix more effectively, potentially leading to higher yields [5]. |
The table below summarizes basic information about lucidin from the search results.
| Property | Description |
|---|---|
| Source | Roots of Rubia species, primarily Rubia cordifolia and Rubia tinctorum [1] [2]. |
| Chemical Class | Anthraquinone [1] [2]. |
| Reported Bioactivities | • Potential E6 protein inhibitor (for HPV-related cancers) [3]. • Potential multitargeted agent against breast cancer signaling proteins [1]. • Anticancer activity via induction of apoptosis [2]. |
While specific stability data is unavailable, the research describes experimental workflows that imply handling procedures. The following diagram illustrates a general workflow for investigating this compound's anticancer mechanisms, based on the methodologies in the search results.
Here are the methodologies referenced in the workflow:
Based on the available literature, here are answers to some anticipated questions.
Q1: What is the main source of this compound? A1: this compound is primarily sourced from the roots of plants in the Rubia genus, such as Rubia cordifolia (Indian Madder) and Rubia tinctorum (Common Madder) [1] [2].
Q2: What are the known biological activities of this compound relevant to drug discovery? A2: Research has highlighted several potential activities:
Q3: Where can I find specific information on this compound's stability and solubility? A3: The searched literature does not provide detailed quantitative data on this compound's stability (e.g., under various pH, temperature, or light conditions) or its solubility profile. This information is critical for laboratory handling and should be sought from chemical supplier specifications, dedicated chemical databases, or further specialized toxicology and pharmacology studies.
This guide addresses specific issues you might encounter when detecting this compound, particularly in complex samples like herbal extracts from Rubia cordifolia.
| Issue Category | Specific Problem | Proposed Solution | Key Experimental Considerations |
|---|
| Signal Interference | Compound quenching/dye interference [1] | • Avoid/dilute interfering compounds (e.g., resveratrol, specific flavonoids). • Use proper controls with suspected interferents. • Modify incubation time or compound concentration [1]. | • For colorimetric assays, avoid blue, black, or red dyes at >10µM [1]. | | | Inhibition of enzymatic activity (e.g., Luciferase) [1] | • Identify and exclude known inhibitors from the assay system. • Use an internal control reporter (e.g., Dual Luciferase Assay) [1]. | • Test for signal recovery with inhibitor removal [1]. | | Sample Purity | Co-elution in LC-MS [2] | • Optimize LC separation parameters (mobile phase, gradient). • Use high-resolution MS or MS/MS for selective detection [2]. | • Sample pre-treatment (solid-phase extraction) can reduce matrix complexity [2]. | | | Matrix effects suppressing/enhancing ionization [2] | • Use matrix-matched calibration standards. • Employ internal standards (e.g., stable isotope-labeled this compound) [2]. | • The standard addition method can quantify and correct for matrix effects. | | Method Sensitivity | Weak or no detection signal | • Concentrate the sample. • Ensure reagents are fresh and functional [1]. • Use a more sensitive detection technique (e.g., switch from UV to MS detection). | • For LC-MS, check instrument calibration and ion source cleanliness. |
Here are detailed methodologies for key experiments cited in the troubleshooting guide.
This protocol is foundational for identifying this compound and evaluating adulterants in Rubia cordifolia samples.
This is crucial if using luciferase-based systems to study this compound's biological activity.
This diagram outlines the logical workflow for detecting this compound and troubleshooting interference, integrating the protocols above.
This compound Detection Troubleshooting Workflow
For complex sample identification, establishing a specific "ion identity" is a powerful technique, as demonstrated in recent research [2]. The process is summarized below.
Creating an Ion Identity Library
Q1: What are the recommended storage conditions for lucidin to ensure its stability in research settings?
While exact data for this compound is limited, general principles for stabilizing sensitive pharmaceutical compounds and related data on similar molecules suggest a cautious approach. This compound is a natural anthraquinone being investigated for its potential anti-cancer properties [1] [2]. To maintain the integrity of your this compound samples, the following conditions are recommended based on the best available evidence:
Q2: What quantitative data is available on the stability of compounds similar to this compound?
Research on the oxidative stability of lutein, another hydrophobic compound with a complex structure, provides insight into how environmental factors can affect such molecules. The following table summarizes key findings from a study where lutein was exposed to varying pH and temperature conditions [5].
| Factor | Condition 1 | Condition 2 | Observed Effect on Lutein | Key Finding |
|---|---|---|---|---|
| pH | pH 8 | pH 2 | Loss increased from 12.44% to 48.89% | Degradation is significantly higher in acidic conditions [5]. |
| Temperature | Increase by 10°C | -- | Significant increase in lutein loss | Higher temperatures accelerate degradation [5]. |
| Time | 1 hour | 4 hours | Loss increased by 1.7-fold at 40°C and neutral pH | Longer exposure times lead to greater compound degradation [5]. |
This data underscores that higher temperatures, acidic environments, and longer exposure times drastically increase the degradation of sensitive compounds like lutein. These factors should be minimized when handling and storing this compound.
Q3: What is a standard experimental workflow for assessing compound stability?
The diagram below outlines a standard forced degradation study workflow, which is used to predict the stability of a drug substance and identify its degradation products [6].
Experimental Protocol: Forced Degradation Study [6]
Q: My this compound sample shows a change in color. What does this indicate? A: A color change is a strong visual indicator of chemical degradation. This likely means the sample has been exposed to unfavorable conditions such as light, oxygen, high temperature, or humidity. It is advisable to discard the sample and reassess your storage conditions, paying close attention to light protection and temperature control.
Q: How can I confirm if my this compound has degraded during storage? A: The primary method for confirming degradation is through analytical techniques like HPLC or TLC. Compare your stored sample with a fresh or known reference standard. A decrease in the this compound peak area or the appearance of new peaks in the chromatogram confirms degradation.
Q: I do not have specific stability data for this compound. What is the most conservative storage approach? A: In the absence of data, the most conservative strategy is to store this compound as a solid in a light-resistant container, under an inert atmosphere (e.g., in a vial sealed with nitrogen), inside a freezer (-20°C) and with a desiccant to control moisture. This approach minimizes all major stressors: thermal, photolytic, oxidative, and hydrolytic.
To systematically evaluate the stability of lucidin or a plant extract under your specific conditions, you can follow this workflow. The diagram below outlines the key steps from sample preparation to data analysis.
Detailed Methodological Steps [1]:
The table below compares core analytical techniques used to identify this compound and track its degradation.
| Technique | Key Application | Technical Specification |
|---|---|---|
| HPLC-UV/Vis | Primary tool for separating and quantifying this compound and its degradants. | C18 column; water/acetonitrile gradient; monitor at 254-280 nm [1]. |
| LC-MS | Confirms identity of this compound and degradants via molecular weight. | ESI source; negative ion mode; monitor m/z 269 (this compound) and m/z 239 (xanthopurpurin) [1]. |
| NMR Spectroscopy | Provides definitive structural confirmation, especially for isolated compounds. | Analyze samples in deuterated DMSO or methanol; characteristic chemical shifts for this compound's aromatic and hydroxymethyl protons [1]. |
Why is this compound rarely detected in historical textiles dyed with madder, even when using acidic extraction? this compound is inherently unstable under the strong acidic conditions (e.g., 37% HCl:MeOH:H₂O) traditionally used to extract dyes from historical textiles. During the extraction process, this compound rapidly degrades into xanthopurpurin, which is what is actually detected. This has led to the historical misinterpretation that alizarin was the primary red pigment, whereas in the plant, this compound's glycoside (this compound primeveroside) is a major primary component [1].
Is this compound stable in the plant itself? In fresh plant material, this compound can be oxidized by endogenous plant enzymes to form other anthraquinones like nordamnacanthal. However, these enzymes are denatured by the heat used in traditional dyeing processes (e.g., boiling), which helps preserve the glycosidic precursors in the dyebath [1].
What are the promising biological activities of this compound and related compounds? Recent computational and in vitro studies suggest significant potential:
Lucidin, a natural anthraquinone from Rubia tinctorum L. (madder root), is genotoxic across multiple standard assays [1]. Its derivative, lucidinethylether, formed during ethanolic extraction, also shows mutagenic activity [1]. The table below summarizes its experimental genotoxicity profile.
Table 1: Experimental Genotoxicity Profile of this compound
| Assay System | Key Finding | Significance for Troubleshooting |
|---|---|---|
| Salmonella typhimurium (Ames Test) [1] | Mutagenic in 5 strains without S9; potency increased with S9 metabolic activation. | Confirms direct-acting mutagen. Metabolic activation enhances risk; crucial to test both conditions. |
| V79 Mammalian Cells [1] | Mutagenic at HGPRT locus; induced DNA single-strand breaks & DNA-protein cross-links. | Confirms damage in mammalian cells; DNA damage assays (e.g., alkaline elution) are relevant follow-ups. |
| Primary Rat Hepatocytes [1] | Induced DNA repair synthesis (UDS). | Indicates compound directly causes DNA damage that cells attempt to repair. |
| Lucidinethylether [1] | Mutagenic in Ames test only with S9; weak mutagen in V79 cells with hepatocyte co-culture. | Derivatives may have different metabolic requirements. Understanding metabolic pathway is essential. |
This guide addresses common challenges when working with this compound in mutagenicity assays.
Q1: My Ames test for a this compound-related compound is positive. Does this automatically disqualify it from development? A: Not necessarily, but it requires a rigorous, evidence-based follow-up strategy [2]. Regulatory guidance (e.g., FDA 2024 draft) outlines a pathway involving additional testing to determine if the bacterial mutagenicity translates to a risk for humans [2]. The goal is to build a "weight-of-evidence" case.
Q2: What is the recommended follow-up strategy after an Ames-positive result? A: A systematic, tiered approach is recommended [2]:
Q3: this compound is genotoxic, but Rubia tinctorum extracts show anticancer activity. How is this possible? A: This is a classic case of a compound's toxicity being harnessed for therapeutic benefit, particularly in oncology. The same DNA-damaging mechanism that makes a compound genotoxic in healthy cells can be leveraged to kill cancerous ones [3] [4]. The context of use (e.g., risk-benefit for cancer patients vs. healthy subjects) is critical.
Q4: Can the mutagenicity of this compound be reduced through chemical modification? A: Yes, structural optimization is a key strategy in drug development. Modern computational methods use Matched Molecular Pair Analysis (MMPA) to derive "mutagenicity transformation rules" – guidance on how specific chemical changes can reduce mutagenicity [5]. For example, anthraquinones like alizarin (a relative of this compound) are being studied for their anticancer properties, and semisynthetic derivatives are being created to enhance efficacy and potentially improve safety [4].
The following chart illustrates the decision-making pathway for handling an Ames-positive compound like this compound, based on current regulatory strategies [2].
rfa, uvrB mutations) of your bacterial strains to ensure they are sensitive and responsive [6].
The most relevant and detailed method identified from current literature is a quantitative ¹H NMR (qNMR) technique for analyzing anthraquinones, including this compound primeveroside, in Rubia tinctorum root extracts [1]. This approach offers a key advantage as it can be a standard-free method, eliminating the need for a this compound chemical reference standard, which can be difficult to obtain [1].
The table below summarizes the core parameters of this qNMR method:
| Parameter | Specification |
|---|---|
| Analytical Technique | Quantitative ¹H NMR (qNMR) Spectroscopy |
| Target Analytes | This compound-3-primeveroside (and Ruberythric acid) |
| Key Advantage | Standard-free quantification possible; no complex sample derivatization [1] |
| Validated Parameters | Specificity, Linearity, Precision, Accuracy, LOD, LOQ [1] |
| Optimal Solvent | Dimethyl sulfoxide-d6 (DMSO-d6) |
| Reference Signal | Residual proton signal of DMSO-d6 (2.5 ppm) |
The following diagram illustrates the workflow for quantifying this compound in plant material using the qNMR method, from sample preparation to data analysis:
Experimental Protocol Details [1]:
Here are answers to common technical questions and potential issues:
Q1: What are the major challenges in this compound analysis? A key challenge is that this compound is noted for its genotoxic and carcinogenic potential [2]. This necessitates careful handling and the use of a fully validated analytical method to ensure accurate quantification for safety assessments. The qNMR method is well-suited for this as it has been validated for parameters like precision and accuracy [1].
Q2: My NMR signal is weak or the results are inconsistent. What should I check?
Q3: Are there other methods to quantify or study this compound? Yes, while qNMR is highly effective for direct quantification, other techniques are used in research:
The table below summarizes key findings from recent studies on this compound's cytotoxic and genotoxic effects.
| Aspect | Key Findings | Relevant Context |
|---|---|---|
| Anti-Cancer Activity | Acts as potential inhibitor of HPV E6 oncoprotein, leading to p53 restoration and apoptosis in HPV-positive cells [1]. Outperformed FDA-approved drug Lapatinib in multi-targeted action against breast cancer proteins in silico studies [2]. | Activity is often selective for cancer cells. Demonstrated in cervical cancer (HeLa, Caski) vs. non-carcinogenic (NHEK) cells [1]. |
| Genotoxic & Mutagenic Effects | Shows mutagenic effects in bacterial and mammalian cells (e.g., Chinese hamster V79 cells) [3]. Can cause DNA single-strand breaks and form DNA adducts in mice [3]. | These effects are a primary concern for its therapeutic development and must be managed in experimental settings. |
While direct methods for reducing this compound's cytotoxicity are not specified in the research, the established mechanisms of its action point to several strategic approaches you can test in the lab.
The diagram above outlines three strategic pathways for investigation. Here are the experimental protocols and rationales behind them:
Rationale: Modifying the this compound molecule could reduce its non-specific genotoxicity while preserving its therapeutic action.
Rationale: Co-administering compounds that protect healthy cells from this compound's damaging effects.
Rationale: Fine-tuning delivery and exposure to maximize effect on target cells while minimizing impact on others.
Based on the current research, you can frame your FAQs and guides around these points:
For research and development purposes, the key experimental findings and methodologies from the cited literature are detailed below.
This study assessed the tumor-promoting effects of alizarin and rubiadin (a major metabolite of lucidin) in a rat multi-organ carcinogenesis model [1].
Various studies have evaluated the cytotoxic and selective anti-cancer potential of these compounds.
HPV E6 Inhibition Study (this compound) [3] [4]:
Melanoma Cell Study (Alizarin & Purpurin) [5]:
The diagram below illustrates the proposed mechanism through which this compound acts as an anti-HPV agent.
The following diagram outlines the workflow of the key in vivo carcinogenicity bioassay discussed.
I hope this structured comparison provides the clarity you need for your research and development work. Would you be interested in a more detailed analysis of the specific signaling pathways affected by these compounds, such as ERK or p53?<|end▁of▁thinking|>Based on the current research, this compound and alizarin present a clear contrast: this compound shows significant genotoxic and carcinogenic risks, while alizarin demonstrates a more favorable profile with potential for therapeutic application. The table below summarizes the key comparative data.
| Feature | This compound | Alizarin |
|---|---|---|
| Genotoxicity | Positive (Ames test, DNA adduct formation) [1] [2] | Negative or weakly positive; findings are conflicting and require verification [2] |
| Carcinogenicity (In Vivo) | Yes; significantly induced renal cell tumors in rats [1] | Weak; increased renal tumors in rats at a lower incidence than this compound [1] |
| Key Toxicological Concern | Metabolized to a mutagenic compound; forms DNA adducts [1] [2] | Lower inherent genotoxic potential; primary risk may be associated with contaminants in preparations [1] [2] |
| Potential Therapeutic Application | Identified as a potential inhibitor of the HPV E6 oncoprotein [3] [4] | Demonstrates selective cytotoxicity against certain bone cancer cells and antioxidant/antimicrobial properties [6] [5] |
| Overall Research Implication | Considered a major contributor to the carcinogenicity of madder root; significant safety concern [1] | Carcinogenic potential is weaker; may be developed for targeted therapies with appropriate safety profiles [1] [6] [5] |
For research and development purposes, here are the key experimental findings and methodologies from the cited literature.
This study assessed the tumor-promoting effects of alizarin and rubiadin (a major metabolite of this compound) in a rat multi-organ carcinogenesis model [1].
Various studies have evaluated the cytotoxic and selective anti-cancer potential of these compounds.
HPV E6 Inhibition Study (this compound) [3] [4]:
Melanoma Cell Study (Alizarin & Purpurin) [5]:
The diagram below illustrates the proposed mechanism through which this compound acts as an anti-HPV agent.
The following diagram outlines the workflow of the key in vivo carcinogenicity bioassay discussed.
The table below summarizes the basic chemical information for Lucidin and Rubiadin.
| Property | This compound | Rubiadin |
|---|---|---|
| IUPAC Name | 1,3-Dihydroxy-2-hydroxymethyl-9,10-anthraquinone [1] | 1,3-Dihydroxy-2-methyl-9,10-anthracenedione [2] |
| Molecular Formula | C₁₅H₁₀O₅ [3] | C₁₅H₁₀O₄ [2] |
| Molecular Weight | 270.24 g/mol [3] | 254.24 g/mol [2] |
| Primary Natural Source | Roots of Rubia tinctorum L. (Madder) [1] | Roots of Rubia cordifolia and Morinda officinalis [4] |
| Core Structural Difference | 2-Hydroxymethyl group (-CH₂OH) [1] | 2-Methyl group (-CH₃) [4] |
The following table compares the key toxicological findings for the two compounds, drawing from various experimental models.
| Assay/Model | This compound Findings | Rubiadin Findings |
|---|---|---|
| Ames Test (S. typhimurium) | Positive (mutagenic in strains TA100, TA102, TA104, TA1537, TA1538, TA98); activity increased with metabolic activation (S9) [1]. | Mutagenic; Rubiadin's activity was reported as "more pronounced than this compound" in one study [1]. |
| Mammalian Cell Mutations (V79 cells) | Positive; induced mutations at the hypoxanthine-guanine phosphoribosyl transferase (Hprt) locus [1]. | Information not available in search results. |
| Unscheduled DNA Synthesis (UDS) | Positive in rat hepatocytes, indicating DNA damage and repair [1]. | Positive; caused mutations in primary rat hepatocytes (PRH) [1]. |
| Cell Transformation | Positive; transformed C3H/M2 mouse fibroblasts [1]. | Information not available in search results. |
| DNA Adduct Formation | Substantial DNA adducts observed in the kidney and duodenum of treated mice [1]. | Information not available in search results. |
| In Vivo Carcinogenicity | A short-term study in rats reported that this compound failed to induce renal histopathological changes and was thus not tested in the medium-term promotion bioassay [5]. | Carcinogenic promoter. In a rat medium-term bioassay, 0.04% Rubiadin significantly increased the incidence of renal cell adenomas and carcinomas, as well as pre-neoplastic lesions in the liver and large intestine [5]. |
To help you interpret the data, here is a brief overview of the key experimental methodologies cited in the search results.
The data suggests that this compound and Rubiadin may operate through different mechanistic pathways, which can be visualized as follows:
The diagram illustrates the key difference:
| Study Focus / Biological Target | Core Experimental Methods | Key Performance Metrics / Outcomes |
|---|
| Breast Cancer (Multitargeted Therapy) [1] | Molecular Docking & Dynamics: Docking on breast cancer proteins (PDB: 1A52, 1N8Z, etc.); 100 ns MD simulation. WaterMap Analysis: 5 ns simulation to assess water thermodynamics. [1] | Outperformed Lapatinib in stability & binding interactions; favorable hydration site energetics. [1] | | HPV-Related Cancers (E6 Protein Inhibition) [2] | Molecular Docking & Dynamics: Docking on HPV E6 protein (PDB: 4XR8); 200 ns MD simulation. Cellular Assays: MTT cell viability assay; Caspase 3/7 Glo assay for apoptosis. [2] | Selectively decreased viability of HPV-positive cells; induced apoptosis; re-established p53 levels. [2] | | Multiple Myeloma (β-Catenin Degradation) [3] | Cell-Based Reporter Assay: β-catenin/Tcf-dependent (TOPFlash) reporter. Immunoblotting: Analysis of β-catenin, phospho-β-catenin, and apoptosis markers. [3] | Suppressed Wnt/β-catenin pathway; promoted β-catenin phosphorylation & degradation; induced apoptosis. [3] |
Here is a deeper dive into the key experimental workflows cited in the research.
This is a standard method to predict how Lucidin interacts with a protein target at the atomic level.
These experiments confirm this compound's biological activity in a living cell context.
The following diagram outlines the general workflow for validating this compound's activity, from initial computational screening to cellular confirmation.
For the study on Multiple Myeloma, this compound's proposed mechanism involves promoting the degradation of the oncogenic protein β-catenin, as illustrated below.
The consistent evidence across computational and cellular studies strongly suggests this compound is a promising multi-targeted anti-cancer agent. Future work will focus on:
| Feature | Lucidin Primeveroside | Ruberythric Acid |
|---|---|---|
| IUPAC Name | 1-hydroxy-2-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyanthracene-9,10-dione [1] [2] | Information not available in search results |
| CAS Number | 29706-59-0 [3] [1] [2] | Information not available in search results |
| Molecular Formula | C₂₆H₂₈O₁₄ [3] [1] [2] | Information not available in search results |
| Molecular Weight | 564.49 g/mol [3] [2] | Information not available in search results |
| Chemical Structure | Anthraquinone glycoside [4] | Anthraquinone glycoside (Alizarin glycoside) [5] |
| Natural Source | Madder root (Rubia tinctorum L.) [3] [6] [4], Rubia cordifolia [5], Rhynchotechum vestitum [7] | Madder root (Rubia tinctorum L.) [6] [5] |
| Appearance | Light yellow to yellow solid [3] [2] | Golden yellow [5] |
| Glycoside Type | Primeveroside (a disaccharide) [3] | Information not available in search results |
| Aglycone | This compound [3] | Alizarin [5] |
| Key Biological & Research Findings | Can be metabolically converted to This compound, a genotoxic compound that forms DNA adducts [3] [1] [2]. Reported to be carcinogenic in rats [1]. Shows antifeedant activity and potential anti-diabetic effects [1]. | Major coloring agent in madder root, hydrolyzed to the aglycone Alizarin [5]. Alizarin has documented pharmacological effects (anti-inflammatory, antioxidant, anticancer, etc.) [5]. |
A critical finding for researchers is the metabolic conversion of this compound Primeveroside into a genotoxic compound. The pathway can be summarized as follows:
This pathway highlights a significant safety concern associated with this compound Primeveroside, which is not reported for Ruberythric Acid. This is a crucial differentiator for drug development professionals assessing compound risk [3] [1] [2].
The search results indicate that detailed, direct comparative studies on the pharmacological performance of these two compounds are limited. To build a more comprehensive guide, you may need to:
While lucidin is not specifically mentioned, the broader context of why some plant compounds are concerning and how their genotoxicity is tested is highly relevant for your research.
| Factor | Description |
|---|---|
| Specific Phytochemicals | Presence of intrinsically mutagenic compounds (e.g., pyrrolizidine alkaloids, aristolochic acid) [1]. |
| Plant Preparation & Processing | Extraction methods, dosage, and duration of use can influence mutagenic potential [1]. |
| Metabolic Activation | Some compounds require metabolic conversion within the body to become active mutagens [1]. |
The search results highlight established and emerging methods for evaluating genotoxicity, which are applicable for testing compounds like this compound [1] [2].
The following diagram illustrates the conceptual workflow from exposure to a genotoxic agent to a potential adverse health outcome, and how modern methods like transcriptomics fit into this framework.
The table below summarizes the optimal parameters for Ultrasound-Assisted Extraction (UAE) of lucidin from madder roots, as identified in a multivariate study [1].
| Parameter | Optimal Value |
|---|---|
| Extraction Time | 18 minutes |
| Extraction Temperature | 55 °C |
| Solvent Composition | Ethanol/Water (50:50, v/v) |
| Particle Size | 125 – 160 µm |
| Reported Advantage | Shorter time and simpler manipulation compared to traditional reflux. |
This method was developed using a central composite design, which significantly reduced the number of experiments needed for optimization. The study concluded that this UAE process could replace the traditional, more time-consuming reflux method [1].
Here is a detailed workflow for extracting this compound based on the research:
The following diagram illustrates the key steps involved in the ultrasound-assisted extraction process:
The information available from the search is focused on a single, optimized UAE method. For a more comprehensive comparison, you may need to consult specialized scientific databases to find studies that directly contrast multiple methods. I suggest you investigate the following:
| Feature | Lucidin | Formaldehyde (FA) | Benzo[a]pyrene (BPDE) |
|---|---|---|---|
| Source | Madder root (Rubia tinctorum) [1] | Environmental pollutant, endogenous metabolite [2] [3] | Environmental pollutant, product of incomplete combustion [1] |
| Primary DNA Lesion | N2-dG and N6-dA adducts [1] | DNA-Protein Crosslinks (DPCs) [2] [3] | Predominantly N2-dG adducts [1] |
| Mutagenic Profile | G to T, A to T transversions; A to G transitions (in rodents) [1] | DNA strand breaks, chromosome damage [3] | Highly mutagenic; error-prone bypass [1] |
| Key Bypass Polymerase | pol κ (efficient & accurate) [1] | Information Not Specified | pol κ (efficient & accurate) [1] |
| Human Carcinogenicity | Low risk (IARC Group 3) [1] | Classified carcinogen [2] | Classified carcinogen [1] |
The data in the table is supported by key experimental findings that clarify why this compound's effects differ from other agents.
Efficient and Accurate Human Bypass of this compound Adducts: A pivotal study investigated how human translesion synthesis (TLS) polymerases replicate past a this compound-derived DNA adduct (LdG) [1]. The results showed that, unlike the other TLS polymerases tested (pol η, pol ι, and Rev1), DNA polymerase κ (pol κ) bypassed the LdG adduct both efficiently and accurately [1]. This error-free bypass is a critical mechanism for preventing mutations and is a likely explanation for the low carcinogenic risk of this compound in humans [1].
Distinct DNA Lesion Type and Repair: The type of DNA damage caused is a major differentiator between genotoxic agents.
Contrasting Mutagenic Outcomes in Mixtures: Research on aldehyde mixtures (formaldehyde and acrolein) shows that combined exposure can lead to synergistic genotoxicity, meaning the combined effect is greater than the sum of individual effects. This synergy enhances early DNA damage like strand breaks but can show antagonism on later endpoints like gene mutation, partly due to increased cytotoxicity and inhibition of DNA repair [3]. This complex interaction highlights that this compound's standalone profile is just one part of a broader toxicological landscape.
For researchers, understanding the methodologies used to generate this data is essential. The following protocols are central to the studies cited.
Primer Extension Assay for Polymerase Bypass
Genome-Wide Mapping of DNA-Protein Crosslinks (DPCs)
The diagram below illustrates the core concept of how specialized DNA polymerases like pol κ manage different types of DNA lesions.
> Mechanism of DNA Lesion Bypass - This diagram summarizes the key finding that DNA polymerase κ (pol κ) is uniquely capable of accurate bypass of this compound-DNA adducts, while other translesion polymerases result in mutagenic replication [1].
The comparative data suggests that the human body possesses a specific and effective mechanism, via pol κ, to handle this compound-induced DNA damage without introducing mutations [1]. This mechanistic insight is crucial for risk assessment.
For future research, the emerging field of multi-adductomics—the comprehensive study of all DNA, RNA, and protein adducts using high-resolution mass spectrometry—offers a powerful approach to better understand the full spectrum of damage caused by this compound and other mutagens in a single analysis [4].
The table below summarizes the key experimental techniques identified in recent research for analyzing this compound's biological activity.
| Analysis Technique | Application & Purpose | Key Experimental Parameters | Reported Outcome/Data |
|---|---|---|---|
| Molecular Docking & Dynamics [1] [2] [3] | Predicting binding affinity and stability with cancer-related protein targets. | Simulation time: 100-200 ns; Force field: CHARMM36; Assessment: RMSD, binding interactions [1] [3]. | Outperformed Lapatinib in stability and binding to multiple breast cancer targets (e.g., ERα, HER2) [1]. |
| WaterMap Thermodynamic Analysis [1] [2] | Assessing the role of water molecules in binding pocket stability. | Computation time: 5 ns; Analysis: Hydration site energetics [1] [2]. | Revealed favorable hydration site energetics, enhancing this compound's binding efficacy [1] [2]. |
| In Vitro Cell Viability Assays [4] [3] | Measuring inhibition of cancer cell growth and determining potency. | Assay type: MTT; Cell lines: HeLa, Caski (HPV-positive), C33A (HPV-negative); Incubation: 48 hours [3]. | IC50 of 23 μM in HeLa (cervical cancer) and 45 μM in Caski cells; selective toxicity for HPV-positive cells [4] [3]. |
| Western Blot Analysis [4] [3] | Detecting protein expression changes to confirm mechanism of action. | Target proteins: p53, Bax; Cell line: HeLa; Incubation: 48 hours with this compound [4]. | Re-established p53 levels, increased pro-apoptotic Bax protein expression [4] [3]. |
| Apoptosis Analysis (Caspase/Cellular) [4] [3] | Quantifying induction of programmed cell death. | Methods: Caspase 3/7 Glo assay; Microscopy: Cell shrinkage, nuclear fragmentation [4] [3]. | Activated caspase 3/7; induced cellular markers of apoptosis [4] [3]. |
For researchers seeking to replicate these studies, here is a deeper dive into the key methodologies.
This protocol is used to predict how this compound interacts with protein targets at the atomic level [1] [2] [3].
This protocol evaluates this compound's direct effects on cancer cells [4] [3].
The following diagrams illustrate the core experimental workflow and a key molecular mechanism of this compound identified in the research.
Experimental Workflow for this compound Analysis
Proposed Mechanism of this compound in Cervical Cancer Cells [3]
The collective data suggests this compound is a promising multi-targeted candidate. Computationally, it shows strong, stable binding to various breast cancer proteins, potentially overcoming resistance seen with single-target drugs [1]. Experimentally, it can inhibit viral oncoprotein function in cervical cancer cells, restoring tumor suppressor p53 and triggering apoptosis [3].
It is important to note that this comparison is based on techniques applied to this compound's biological efficacy.
Future work should focus on more in vivo studies, comparative pharmacokinetic analyses, and head-to-head comparisons of analytical chemistry methods for characterizing and quantifying this compound in complex matrices.
| Aspect | Alizarin | This compound |
|---|---|---|
| Basic Structure | 1,2-dihydroxyanthraquinone [1] | A hydroxyanthraquinone; precursor is this compound-3-O-primeveroside (LuP) [2] [3] |
| Metabolic Activation | Evidence for weaker carcinogenic potential compared to this compound derivatives [2]. Can be processed by liver enzymes to 1-hydroxyanthraquinone [3]. | Considered a major suspect in madder-induced carcinogenicity. LuP is metabolized to This compound and rubiadin, both strong mutagens [2]. |
| Genotoxicity & Carcinogenicity | • Weaker potential to induce renal tumors in rats [2]. • One study suggests selective efficacy against cancer cells without tumor-promoting action [3]. | • Metabolites (this compound, rubiadin) are strongly positive in Ames tests and cause DNA adducts in vivo [2]. • Associated with genotoxic and carcinogenic effects, leading to safety concerns [2] [3]. | | Key Experimental Findings | In a rat medium-term bioassay, 0.04% alizarin in diet increased renal cell tumors, but at a lower incidence than rubiadin [2]. | Treatment with 0.04% rubiadin (a this compound metabolite) significantly induced renal cell adenomas and carcinomas and increased pre-neoplastic lesions in the liver and large intestine [2]. | | Regulatory/Safety Status | - | The EMA assessment notes this compound in madder root has probable carcinogenic and genotoxic activity [3]. |
The comparative understanding of these compounds relies heavily on specific experimental models. Here are methodologies from key studies that you can use as a reference for your own research.
This in vivo rat model is used to evaluate the tumor-promoting effects of chemicals [2].
For precise quantification in plant extracts, a modern method using ¹H NMR spectroscopy has been developed. This method is advantageous as it requires no complicated sample preparation or reference samples [3].
| Feature | Lucidin (Natural Anthraquinone) | Synthetic Anthraquinones / Approved Drugs |
|---|---|---|
| Primary Source | Rubia cordifolia (Indian Madder), other Rubia species [1] [2] [3] | Industrially synthesized (e.g., from benzene and phthalic anhydride) [4]. |
| Reported Anticancer Mechanisms | Multitargeted: Binds to key breast cancer proteins (ERα, HER2, CDK2, PI3Kα) [1]. Promotes β-catenin degradation [5]. Inhibits HPV E6 oncoprotein [6]. | Varies by specific compound. Many are single-target. Example: Lapatinib (FDA-approved) is a dual EGFR and HER2 inhibitor [1]. |
| Experimental Binding Affinity & Stability | Outperformed Lapatinib in stability and binding interactions with multiple breast cancer targets in computational studies [1]. | Lapatinib showed lower stability and binding affinity in comparative molecular studies [1]. |
| Key Therapeutic Potential | Overcome drug resistance via multitargeted approach in breast cancer [1]. Treatment of HPV-associated cancers (e.g., cervical cancer) [6]. Suppression of multiple myeloma [5]. | Lapatinib faces challenges with resistance and adverse side effects [1]. |
| Research Status | Primarily in silico (computational) and in vitro (cell culture) studies [1] [5] [6]. | FDA-approved drugs like Lapatinib are used in clinical practice [1]. |
For researchers, the methodologies and key findings from pivotal studies are detailed below.
1. Multitargeted Inhibition in Breast Cancer (Computational Study) This study proposed this compound as a multitargeted therapeutic for breast cancer through advanced computational analyses [1].
2. Induction of Apoptosis in Cervical Cancer Cells This research identified this compound as a potential inhibitor of the HPV E6 oncoprotein, a key driver of cervical cancer [6].
3. Suppression of Multiple Myeloma via β-Catenin Degradation A study on this compound 3-methyl ether, a derivative from Rubia philippinensis, revealed a mechanism for suppressing blood cancer [5].
The following diagrams illustrate the general research workflow for studying this compound and its primary multitargeted mechanism as proposed by recent studies.
The collective evidence positions this compound as a compelling candidate for further research and development.
The following table summarizes key experimental findings on lucidin from recent scientific literature, which could form the basis for assay development and validation.
| Study Focus | Reported Experimental Findings & Protocols | Key Outcomes / Potential Assay Endpoints |
|---|---|---|
| Breast Cancer Target Profile [1] | Molecular Target Docking & Dynamics: Multitargeted molecular docking studies on key breast cancer proteins (PDB IDs: 1A52, 1N8Z, 3PXY, 1E7U). Comparative Analysis: this compound vs. Lapatinib using molecular interaction fingerprints, WaterMap computation (5 ns), and Molecular Dynamics Simulations (100 ns). | This compound demonstrated significant binding affinity and interaction potential with multiple breast cancer targets, outperforming Lapatinib in stability and binding interactions. [1] |
| Cervical Cancer (Anti-HPV) [2] | Cellular Viability & Apoptosis Assay (MTT Assay): HPV-positive cells (Caski and HeLa) vs. HPV-negative (C33A) and non-carcinogenic (NHEK) cell lines were treated with this compound. Viability measured via MTT assay. Apoptosis Detection: Caspase 3/7 Glo Kit. p53 Detection: Western blot or similar to measure p53 tumor suppressor protein re-establishment. [2] | This compound selectively decreased viability and induced apoptosis in HPV-positive cells. It inhibited the E6 oncoprotein, leading to re-establishment of p53 protein levels. [2] |
Although a specific protocol for this compound was not found, current bioanalytical guidelines and case studies provide a robust framework for designing a cross-laboratory validation. The core principles are outlined in the ICH M10 guideline, which emphasizes experimental design and statistical analysis to ensure data reliability across sites [3].
The diagram below illustrates a typical workflow for a cross-laboratory validation study, from planning to final assessment.
When planning the study, several technical elements are critical for a successful validation:
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